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4-(2,5-Dioxopyrrolidin-1-yl)-3-nitrobenzoic acid Documentation Hub

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  • Product: 4-(2,5-Dioxopyrrolidin-1-yl)-3-nitrobenzoic acid
  • CAS: 1178118-95-0

Core Science & Biosynthesis

Foundational

The Architecture of Activity: A Technical Guide to the Structure-Activity Relationship of N-Aryl Succinimide Derivatives

Introduction: The Versatile Succinimide Scaffold The succinimide core, a five-membered pyrrolidine-2,5-dione ring system, is a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a remarkable br...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatile Succinimide Scaffold

The succinimide core, a five-membered pyrrolidine-2,5-dione ring system, is a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, including anticonvulsant, anti-inflammatory, antitumor, and antimicrobial properties.[1][2][3] The attachment of an aryl group at the nitrogen atom (N-aryl succinimides) introduces a key vector for molecular diversity, allowing for the fine-tuning of physicochemical properties and biological targets. This guide provides an in-depth exploration of the structure-activity relationships (SAR) of N-aryl succinimide derivatives, offering insights for researchers and drug development professionals aiming to leverage this versatile chemical class. We will delve into the causal relationships behind experimental design, present self-validating protocols, and ground our discussion in authoritative references.

Core Structure-Activity Relationships: Decoding the Molecular Blueprint

The biological activity of N-aryl succinimide derivatives is intricately linked to the nature and position of substituents on both the succinimide ring and the N-aryl moiety. Understanding these relationships is paramount for the rational design of novel therapeutic agents.

The N-Aryl Substituent: A Master Regulator of Potency and Selectivity

The aromatic ring attached to the succinimide nitrogen is a critical determinant of biological activity. Modifications to this ring can profoundly influence potency, selectivity, and pharmacokinetic properties.

  • Electronic Effects: The presence of electron-withdrawing or electron-donating groups on the aryl ring can significantly modulate activity. For instance, in the context of antivirulence agents targeting Pseudomonas aeruginosa elastase (LasB), electronegative substituents such as chlorine and fluorine have been found to be favorable for inhibitory activity.[4] Specifically, a 3,4-dihalo substitution pattern on the phenyl ring demonstrated more potent inhibition compared to mono-substituted analogues.[4]

  • Steric Factors and Positional Isomerism: The position of substituents on the aryl ring is crucial. In a series of spirosuccinimides with anticonvulsant activity, the substitution pattern on the aromatic ring, as well as the type of spacer between the imide nitrogen and the aromatic system, were found to be critical for activity.[5] For example, N-(2-methoxyphenyl) and N-(4-chlorophenyl-amino)-2-azaspiro[4.5]decane-1,3-dione were among the most active compounds in their respective series.[5]

  • Lipophilicity and Bioavailability: The overall lipophilicity of the N-aryl group influences the compound's ability to cross biological membranes and reach its target. The design of new dicarboximide derivatives with decreased lipophilicity was a key strategy to improve anticancer activity.[6]

A visual representation of the key SAR features of the N-aryl succinimide scaffold is provided below:

SAR_General cluster_succinimide Succinimide Core cluster_aryl N-Aryl Moiety cluster_substituents Substituent Effects succinimide N C3 C4 O O aryl Aryl Ring ortho meta para succinimide:N->aryl:ring Linkage Point ewg Electron-Withdrawing Groups (e.g., Cl, F) - Enhance activity in some cases aryl:para->ewg Substitution edg Electron-Donating Groups (e.g., OCH3) - Modulate activity and selectivity aryl:meta->edg Substitution lipophilic Lipophilic Groups - Impact cell permeability aryl:ortho->lipophilic Substitution

Caption: General Structure-Activity Relationship of N-Aryl Succinimides.

Modifications to the Succinimide Ring: Fine-Tuning the Core

While the N-aryl group is a primary focus for modification, alterations to the succinimide ring itself can also lead to significant changes in biological activity.

  • Substitution at C3 and C4: The introduction of substituents at the C3 and C4 positions of the succinimide ring is a common strategy to enhance potency, particularly for anticonvulsant activity.[2][3] Unsubstituted succinimides often lack anticonvulsant properties, whereas the addition of one or two alkyl or aryl groups at the C3 position can confer potent activity against absence seizures.[2][3]

  • Ring Scaffolds: The succinimide ring can be part of a larger, more complex scaffold, such as in spirosuccinimides, which have shown promising anticonvulsant activity.[5]

Synthesis of N-Aryl Succinimide Derivatives: A Practical Workflow

A common and efficient method for the synthesis of N-aryl succinimides involves a two-step process: the formation of an N-arylsuccinamic acid intermediate, followed by cyclodehydration.[7][8] Greener synthetic approaches, such as using hot water as a solvent, have also been developed.[9]

Below is a generalized experimental workflow for the synthesis of N-aryl succinimides.

Synthesis_Workflow start Start Materials: - Succinic Anhydride - Substituted Aniline step1 Step 1: Acylation - React succinic anhydride with aniline - Solvent: e.g., Acetic Acid, Toluene - Forms N-arylsuccinamic acid intermediate start->step1 step2 Step 2: Cyclodehydration - Heat the intermediate - Reagents: e.g., Acetic Anhydride, Sodium Acetate step1->step2 workup Work-up and Purification - Aqueous workup - Recrystallization or Column Chromatography step2->workup product Final Product: N-Aryl Succinimide Derivative workup->product

Caption: General Synthetic Workflow for N-Aryl Succinimides.

Experimental Protocol: Synthesis of N-(4-chlorophenyl)succinimide

This protocol provides a detailed, step-by-step methodology for the synthesis of a representative N-aryl succinimide derivative.

Materials:

  • Succinic anhydride

  • 4-chloroaniline

  • Glacial acetic acid

  • Acetic anhydride

  • Sodium acetate

  • Ethanol

  • Deionized water

Procedure:

  • Formation of N-(4-chlorophenyl)succinamic acid:

    • In a round-bottom flask, dissolve 4-chloroaniline (10 mmol) in glacial acetic acid (20 mL).

    • To this solution, add succinic anhydride (11 mmol) portion-wise with stirring.

    • Stir the reaction mixture at room temperature for 2 hours. The formation of a white precipitate indicates the formation of the succinamic acid intermediate.

  • Cyclodehydration:

    • To the reaction mixture containing the N-(4-chlorophenyl)succinamic acid, add acetic anhydride (15 mL) and anhydrous sodium acetate (5 mmol).

    • Heat the mixture to reflux (approximately 100-110 °C) for 3 hours.

  • Work-up and Purification:

    • Allow the reaction mixture to cool to room temperature.

    • Pour the cooled mixture into ice-cold water (100 mL) with vigorous stirring.

    • Collect the resulting precipitate by vacuum filtration and wash thoroughly with water.

    • Recrystallize the crude product from ethanol to obtain pure N-(4-chlorophenyl)succinimide.

    • Dry the purified product under vacuum.

Characterization: The structure and purity of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Evaluation: A Focus on Anticancer Activity

N-aryl succinimide derivatives have emerged as promising anticancer agents.[6][10] Their mechanism of action can be multifaceted, including the inhibition of DNA synthesis and the induction of apoptosis.[6]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.

Materials:

  • Cancer cell line (e.g., HeLa, K562, MOLT-4)[6]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • N-aryl succinimide derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microplate

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding:

    • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37 °C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the N-aryl succinimide derivatives in cell culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity.

    • After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

    • Incubate the plate for 48-72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for another 4 hours at 37 °C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a multi-well spectrophotometer.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Quantitative Structure-Activity Relationship (QSAR) Data

The following table summarizes the in vitro cytotoxic activity of selected N-aryl succinimide derivatives against various cancer cell lines, providing a quantitative basis for SAR analysis.

Compound IDN-Aryl SubstituentCell LineIC₅₀ (µM)Reference
MSJ2 Substituted Phenyl--[11]
MSJ10 Substituted Phenyl--[11]
Compound 13 3,4-DichlorophenylLasB (enzyme)-[4]
Compound 15 3,4-DifluorophenylLasB (enzyme)-[4]
Compound 25 Substituted PhenylColH (enzyme)-[4]

Note: Specific IC₅₀ values for MSJ2 and MSJ10 were not provided in the source as direct cytotoxicity values, but their high percentage of inhibition in other assays was noted. Compounds 13, 15, and 25 were evaluated for enzyme inhibition.

Future Perspectives and Conclusion

The N-aryl succinimide scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Future research will likely focus on:

  • Target-Specific Design: Moving beyond broad cytotoxicity to design derivatives that selectively target specific enzymes or receptors implicated in disease.

  • Elucidation of Mechanisms of Action: In-depth studies to understand the precise molecular mechanisms by which these compounds exert their biological effects.

  • Pharmacokinetic Optimization: Further chemical modifications to improve drug-like properties, including solubility, metabolic stability, and oral bioavailability.

References

  • Simple and efficient synthesis of N-alkyl and N-aryl succinimides in hot water.
  • N-Aryl-3-mercaptosuccinimides as Antivirulence Agents Targeting Pseudomonas aeruginosa Elastase and Clostridium Collagenases. Journal of Medicinal Chemistry.
  • Succinimide Derivatives as Antioxidant Anticholinesterases, Anti-α-Amylase, and Anti-α-Glucosidase: In Vitro and In Silico Approaches. PMC.
  • Solid-Phase Synthesis of N-Aryl Succinimides. ResearchGate.
  • One Pot Green Synthesis of N- substituted Succinimide. International Journal of Chemical and Physical Sciences.
  • Synthesis of N-arylsuccinimides (4). ResearchGate.
  • Research progress in biological activities of succinimide derivatives. PubMed.
  • Research progress in biological activities of succinimide derivatives. ResearchGate.
  • New Succinimides with Potent Anticancer Activity: Synthesis, Activation of Stress Signaling Pathways and Characterization of Apoptosis in Leukemia and Cervical Cancer Cells. PMC.
  • Assessment of the Biological Properties of N-Nonsubstituted Succinimides and Their Metallocarbonyl Complexes in Normal and Cancer Cells. MDPI.
  • Protocol for N-substituted Succinimide Ring Opening for Synthesis. Benchchem.
  • Synthesis and pharmacological activity of N-substituted succinimide analogs. ResearchGate.
  • Synthesis and anticonvulsant activity of new spirosuccinimides differently substituted at the imide nitrogen atom. PubMed.
  • A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. MDPI.

Sources

Exploratory

4-(2,5-Dioxopyrrolidin-1-yl)-3-nitrobenzoic acid CAS number and identifiers

This guide provides an in-depth technical analysis of 4-(2,5-Dioxopyrrolidin-1-yl)-3-nitrobenzoic acid , a specialized heterobifunctional intermediate. While specific CAS registry data for this exact isomer is limited in...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 4-(2,5-Dioxopyrrolidin-1-yl)-3-nitrobenzoic acid , a specialized heterobifunctional intermediate. While specific CAS registry data for this exact isomer is limited in public databases, its structural logic and synthesis are derived from well-established nitro-aromatic and imide chemistry. It serves as a critical stable analog (saturated) to the reactive maleimide linkers used in Antibody-Drug Conjugates (ADCs).

Part 1: Chemical Identity & Structural Analysis

Core Identifiers
  • Chemical Name: 4-(2,5-Dioxopyrrolidin-1-yl)-3-nitrobenzoic acid

  • Synonyms: 4-Succinimidyl-3-nitrobenzoic acid; N-(4-Carboxy-2-nitrophenyl)succinimide

  • Molecular Formula:

    
    
    
  • Molecular Weight: 264.19 g/mol

  • Parent Precursor CAS: 1588-83-6 (4-Amino-3-nitrobenzoic acid)

  • Analogous Maleimide CAS: 17057-04-4 (4-Maleimidobenzoic acid - Note: Lacks 3-nitro group)

Structural Logic & Properties

This compound features a benzoic acid core substituted with a nitro group at the meta position (relative to the carboxyl) and a succinimide ring at the para position.

  • Succinimide Moiety (Saturated): Unlike its maleimide counterpart (which contains a reactive double bond for thiol conjugation), the succinimide ring is chemically stable. This makes it an ideal negative control in bioconjugation studies or a stable linker scaffold.

  • Nitro Group (

    
    ):  Provides steric bulk and electron-withdrawing properties, influencing the pKa of the benzoic acid and the hydrolytic stability of the imide ring. It also serves as a latent amine (via reduction) for further functionalization.
    
  • Solubility: Predicted to be sparingly soluble in water; soluble in polar aprotic solvents (DMSO, DMF).

Structural Visualization (DOT)

ChemicalStructure Benzene Benzene Ring (Core) COOH Carboxylic Acid (C1 Position) Benzene->COOH C1 NO2 Nitro Group (C3 Position) Benzene->NO2 C3 (ortho to Succinimide) Succinimide Succinimide Ring (C4 Position) (2,5-Dioxopyrrolidin-1-yl) Benzene->Succinimide C4 (N-Linkage) NO2->Succinimide Steric/Electronic Influence

Caption: Structural connectivity of 4-(2,5-Dioxopyrrolidin-1-yl)-3-nitrobenzoic acid, highlighting the N-linked succinimide and ortho-nitro substitution.

Part 2: Synthesis & Reaction Protocols

Synthetic Pathway

The synthesis follows a classical condensation-dehydration route. The aniline nitrogen of 4-amino-3-nitrobenzoic acid attacks succinic anhydride to form the intermediate succinamic acid, which is then cyclized to the succinimide.

Reaction Scheme:

  • Nucleophilic Attack: 4-Amino-3-nitrobenzoic acid + Succinic Anhydride

    
     N-(4-Carboxy-2-nitrophenyl)succinamic acid.
    
  • Cyclodehydration: Succinamic acid

    
     4-(2,5-Dioxopyrrolidin-1-yl)-3-nitrobenzoic acid.
    
Experimental Protocol

Reagents:

  • 4-Amino-3-nitrobenzoic acid (CAS 1588-83-6)[1]

  • Succinic Anhydride (CAS 108-30-5)[2]

  • Acetic Acid (Glacial) or Toluene

  • Sodium Acetate (Catalyst)

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 4-amino-3-nitrobenzoic acid (1.0 eq) in glacial acetic acid (10 mL/g).

  • Addition: Add succinic anhydride (1.2 eq) and a catalytic amount of anhydrous sodium acetate (0.1 eq).

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor reaction progress via TLC (Ethyl Acetate:Hexane 1:1) or LC-MS. The intermediate succinamic acid may appear first, followed by conversion to the imide.
    
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold water (5x volume).

    • The product should precipitate as a solid.[3]

  • Purification:

    • Filter the precipitate and wash with cold water to remove excess acid and anhydride.

    • Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO2, DCM:MeOH gradient) if necessary.

  • Validation: Confirm structure via 1H NMR (DMSO-d6) and HRMS . Look for the disappearance of the aniline -NH2 protons and the appearance of the succinimide -CH2-CH2- singlet (

    
     ppm).
    
Synthesis Workflow Diagram

SynthesisWorkflow Start Start: 4-Amino-3-nitrobenzoic Acid (CAS 1588-83-6) Reagent Add Succinic Anhydride (1.2 eq) + NaOAc (cat.) Start->Reagent Reaction Reflux in AcOH (4-6 Hours, 118°C) Reagent->Reaction Intermediate Intermediate: Succinamic Acid Reaction->Intermediate Ring Opening Workup Precipitation in Ice Water & Filtration Reaction->Workup Intermediate->Reaction Cyclodehydration Product Final Product: 4-(2,5-Dioxopyrrolidin-1-yl)-3-nitrobenzoic acid Workup->Product

Caption: Step-by-step synthesis workflow for generating the succinimide derivative from the aniline precursor.

Part 3: Applications in Drug Development

Stable Control for ADC Linkers

In Antibody-Drug Conjugate (ADC) research, maleimide linkers are used to conjugate payloads to cysteine residues on antibodies via a Michael addition.

  • The Problem: Maleimides can undergo retro-Michael reactions or hydrolysis, leading to premature drug release.

  • The Solution: 4-(2,5-Dioxopyrrolidin-1-yl)-3-nitrobenzoic acid serves as the saturated, non-reactive analog . It mimics the size, polarity, and geometry of the maleimide-linker but cannot react with thiols.

  • Utility: Use this compound to synthesize "dummy" ADCs to assess non-specific binding or to validate analytical methods (e.g., hydrophobic interaction chromatography) without the complexity of conjugation chemistry.

Heterobifunctional Crosslinker Precursor

The carboxylic acid moiety can be activated (e.g., as an NHS ester) to react with primary amines (Lysine), while the nitro group remains inert.

  • Post-Conjugation Activation: After linking the acid to a target, the nitro group can be chemically reduced (

    
     or 
    
    
    
    ) to an aniline.
  • Bio-Orthogonal Chemistry: The resulting aniline can then be modified with an azide or alkyne for click chemistry, creating a precise, multi-step conjugation scaffold.

Comparison: Maleimide vs. Succinimide
FeatureMaleimide Analog (Unsaturated)Succinimide Analog (Saturated)
Structure Contains C=C double bondContains C-C single bond
Reactivity High (Michael Acceptor for Thiols)Low (Chemically Inert)
Role Active Conjugation LinkerNegative Control / Stable Scaffold
Stability Prone to Hydrolysis/Ring OpeningHigh Hydrolytic Stability

Part 4: Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye). Potential sensitizer.

  • Nitro Compounds: Nitroaromatics can be explosive if heated under confinement or mixed with strong reducing agents. Handle with care.

  • Storage: Store at

    
     under inert atmosphere (Argon/Nitrogen) to prevent moisture absorption.
    
  • Disposal: Incinerate in a chemical incinerator equipped with an afterburner and scrubber.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 692331, 3-(2,5-Dioxopyrrolidin-1-yl)benzoic acid. (Analogous Structure). Accessed Feb 23, 2026. Link

  • Sigma-Aldrich. 4-Amino-3-nitrobenzoic acid (CAS 1588-83-6) Product Sheet.[1] (Precursor Material).[4] Accessed Feb 23, 2026. Link

  • Thermo Fisher Scientific. Succinic Anhydride (CAS 108-30-5) Product Information. (Reagent). Accessed Feb 23, 2026. Link

  • Greg T. Hermanson. Bioconjugate Techniques (Third Edition). Academic Press, 2013. (Authoritative text on Maleimide/Succinimide chemistry). Link

Sources

Foundational

Literature review on 4-(2,5-Dioxopyrrolidin-1-yl)-3-nitrobenzoic acid synthesis

Executive Summary & Molecule Profile This technical guide details the synthesis and validation of 4-(2,5-Dioxopyrrolidin-1-yl)-3-nitrobenzoic acid . This compound represents a specialized scaffold in medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

This technical guide details the synthesis and validation of 4-(2,5-Dioxopyrrolidin-1-yl)-3-nitrobenzoic acid . This compound represents a specialized scaffold in medicinal chemistry, combining a benzoic acid moiety (typically for solubility or further coupling) with a succinimide ring (a pharmacophore often used to modify lipophilicity or target specific binding pockets).

The presence of the nitro group at the 3-position is the critical structural feature. It serves two functions:

  • Electronic Modulation: It withdraws electron density from the aromatic ring, influencing the pKa of the carboxylic acid and the hydrolytic stability of the succinimide.

  • Conformational Locking: The steric bulk of the nitro group ortho to the succinimide forces the succinimide ring to twist out of coplanarity with the benzene ring, creating a specific 3D topology essential for enzyme recognition or linker geometry.

Compound Data
PropertySpecification
IUPAC Name 4-(2,5-Dioxopyrrolidin-1-yl)-3-nitrobenzoic acid
Molecular Formula

Molecular Weight 264.19 g/mol
Core Moiety N-Aryl Succinimide
Key Substituent 3-Nitro (electron-withdrawing, ortho-steric)
Target Purity >98% (HPLC)

Retrosynthetic Analysis & Strategy

The most robust route for synthesizing N-aryl succinimides, particularly when electron-withdrawing groups (like


) deactivate the aniline nitrogen, is the Cyclic Imide Formation via Succinamic Acid .

Direct condensation is preferred over Nucleophilic Aromatic Substitution (


) because the starting material, 4-amino-3-nitrobenzoic acid, is commercially stable and inexpensive, whereas the fluorinated precursor required for 

is costly and the reaction prone to side products.
Strategic Pathway
  • Nucleophilic Acyl Substitution: Reaction of 4-amino-3-nitrobenzoic acid with succinic anhydride to form the open-chain succinamic acid intermediate.

  • Dehydrative Cyclization: Ring closure using chemical dehydration (Acetic Anhydride/Sodium Acetate) to form the final succinimide.

SynthesisPath Start 4-Amino-3-nitrobenzoic acid Inter Intermediate: Succinamic Acid Start->Inter Step 1: Ring Opening (AcOH, Reflux) Reagent Succinic Anhydride Reagent->Inter Final Target: 4-(2,5-Dioxopyrrolidin-1-yl) -3-nitrobenzoic acid Inter->Final Step 2: Cyclization (Ac2O, NaOAc)

Figure 1: Two-stage synthesis pathway converting the aniline precursor to the cyclic succinimide.

Detailed Experimental Protocol

Phase 1: Formation of the Succinamic Acid Intermediate

The nitro group at position 3 significantly decreases the nucleophilicity of the amine at position 4. Therefore, standard conditions (room temperature mixing) will fail. Thermal energy is required to drive the attack on succinic anhydride.

Reagents:

  • 4-Amino-3-nitrobenzoic acid (10.0 mmol, 1.82 g)

  • Succinic anhydride (12.0 mmol, 1.20 g) – 1.2 eq excess to drive kinetics

  • Glacial Acetic Acid (20 mL) – Solvent

Procedure:

  • Setup: Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Dissolution: Add 4-amino-3-nitrobenzoic acid and Glacial Acetic Acid. Stir until a suspension forms.

  • Addition: Add succinic anhydride in one portion.

  • Reaction: Heat the mixture to reflux (

    
    ) for 4–6 hours.
    
    • Checkpoint: The suspension should clear as the anhydride reacts, potentially precipitating the amide acid later as the solution cools.

  • Monitoring: Monitor by TLC (System: 10% MeOH in DCM). Look for the disappearance of the starting aniline (lower

    
    , UV active).
    
  • Isolation: Cool the mixture to room temperature. Pour into ice-cold water (100 mL). The intermediate succinamic acid (N-(4-carboxy-2-nitrophenyl)succinamic acid) should precipitate. Filter, wash with cold water, and dry.

Phase 2: Dehydrative Cyclization (Ring Closure)

The open-chain intermediate must be closed to form the 5-membered pyrrolidine-2,5-dione ring.

Reagents:

  • Crude Succinamic Acid (from Phase 1)

  • Acetic Anhydride (

    
    ) (5 mL)
    
  • Fused Sodium Acetate (NaOAc) (0.5 g) – Catalyst

Procedure:

  • Setup: Place the dried intermediate in a dry RBF.

  • Addition: Add Acetic Anhydride and Sodium Acetate.

  • Cyclization: Heat to

    
     for 1–2 hours.
    
    • Mechanism:[1][2][3][4]

      
       activates the carboxylic acid of the succinamic side chain, making it a better leaving group for the intramolecular attack by the amide nitrogen.
      
  • Quenching: Cool the mixture. Slowly add ice water to hydrolyze excess acetic anhydride (Caution: Exothermic).

  • Workup: The product may precipitate.[5][6] If it does, filter and wash with water.[6] If an oil forms (common with nitro compounds), extract with Ethyl Acetate (

    
     mL), wash with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Gradient: DCM

    
     5% MeOH/DCM).
    

Critical Control Points & Troubleshooting

This section addresses the "Why" behind the failures often seen in this specific synthesis.

Failure ModeRoot CauseCorrective Action
Incomplete Reaction (Step 1) Nitro group deactivation of amine.Increase reaction time (up to 12h) or use toluene with a Dean-Stark trap to remove water, driving equilibrium.
Hydrolysis of Product Succinimide ring is sensitive to basic pH.Avoid basic workups (e.g.,

washes). Keep pH

during isolation.
Sticky/Oily Product Trapped Acetic Acid/Anhydride.Co-evaporate with toluene on the rotavap to azeotrope off the acetic acid.
Low Yield in Step 2 Competitive intermolecular reaction.Ensure high dilution if polymerization is observed, though intramolecular cyclization is kinetically favored (5-membered ring).
Mechanistic Logic Flow

The following diagram illustrates the decision matrix during the reaction monitoring.

LogicFlow Start Start Reaction TLC TLC Check (4h) Start->TLC AnilinePresent Aniline Spot Visible? TLC->AnilinePresent AddHeat Continue Reflux (+2h) AnilinePresent->AddHeat Yes Workup Proceed to Workup AnilinePresent->Workup No AddHeat->TLC Cyclization Step 2: Cyclization Workup->Cyclization ProductCheck NMR: Singlet @ 2.9ppm? Cyclization->ProductCheck Success Isolate Product ProductCheck->Success Yes (4H, Succinimide)

Figure 2: Decision logic for monitoring reaction progress and validating the cyclic structure.

Analytical Validation Standards

To ensure the protocol is self-validating, the following analytical signatures must be confirmed.

Proton NMR ( NMR, DMSO- )
  • Diagnostic Peak: A strong singlet integrating to 4 protons around 2.80 – 2.95 ppm . This corresponds to the

    
     protons of the succinimide ring. If this appears as two triplets, the ring is likely open (succinamic acid).
    
  • Aromatic Region: Three distinct protons for the trisubstituted benzene ring.[7]

    • H-2 (Ortho to nitro): ~8.4 ppm (doublet, small coupling).

    • H-6 (Ortho to COOH): ~8.2 ppm (doublet of doublets).

    • H-5 (Meta to nitro): ~7.8 ppm (doublet).

  • Absence: No broad singlet around 5-6 ppm (primary amine

    
     of starting material).
    
Infrared Spectroscopy (FT-IR)
  • Carbonyl (

    
    ):  Look for the characteristic imide doublet  stretches.
    
    • Asymmetric stretch: ~1780

      
       (weak/medium).
      
    • Symmetric stretch: ~1710–1720

      
       (very strong).
      
  • Nitro (

    
    ):  Strong bands at ~1530 
    
    
    
    (asymmetric) and ~1350
    
    
    (symmetric).
Mass Spectrometry (ESI-MS)
  • Mode: Negative Ion Mode (

    
    ) is preferred due to the carboxylic acid.
    
  • Target Ion:

    
     = 263.1.
    

Safety & Handling

  • Nitro Compounds: While this specific benzoic acid derivative is stable, nitro-aromatics can be energetic. Avoid heating dry solids to decomposition temperatures (>200°C).

  • Acetic Anhydride: Lachrymator and corrosive. Handle in a fume hood.

  • Waste: Chromium-free oxidation (if synthesizing the precursor) is preferred. Dispose of organic filtrates as halogen-free organic waste.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for N-aryl imide synthesis).

  • Groutas, W. C., et al. (1989). "Mechanism-based inhibitors of serine proteinases: design and synthesis of N-substituted succinimide derivatives." Journal of Medicinal Chemistry, 32(7), 1607-1611. (Validates the cyclization methodology).

  • Nagaraj, A., & Reddy, C. S. (2008). "Synthesis and biological activity of some new N-substituted succinimides." Journal of Heterocyclic Chemistry, 45(4), 1033-1038. (Provides spectral data comparison for nitro-substituted analogues).

  • Sigma-Aldrich. (2024). "4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid Product Sheet." (Reference for the maleimide analogue, used for structural comparison).

Sources

Protocols & Analytical Methods

Method

Solvent selection for recrystallization of 4-(2,5-Dioxopyrrolidin-1-yl)-3-nitrobenzoic acid

Application Note: Optimization of Solvent Systems for the Purification of 4-(2,5-Dioxopyrrolidin-1-yl)-3-nitrobenzoic Acid Executive Summary The purification of 4-(2,5-Dioxopyrrolidin-1-yl)-3-nitrobenzoic acid (also refe...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimization of Solvent Systems for the Purification of 4-(2,5-Dioxopyrrolidin-1-yl)-3-nitrobenzoic Acid

Executive Summary

The purification of 4-(2,5-Dioxopyrrolidin-1-yl)-3-nitrobenzoic acid (also referred to as 4-succinimido-3-nitrobenzoic acid) presents a specific chemical challenge: balancing the solubility requirements of the polar nitro-benzoic acid core with the hydrolytic instability of the succinimide (cyclic imide) moiety.

While traditional protocols for nitrobenzoic acids suggest boiling aqueous alcohols, this approach risks hydrolyzing the imide ring to the corresponding amic acid (ring-opening). This guide outlines a Stability-First Approach , prioritizing anhydrous solvent systems (Ethyl Acetate/Hexane) to maximize purity and yield while preserving structural integrity.

Physicochemical Profile & Solubility Logic

To select the correct solvent, one must deconstruct the molecule’s competing functional groups:

Functional GroupPolarity ContributionSolubility PreferenceStability Risk
Carboxylic Acid (-COOH)High (H-bond donor)Alcohols, Water (pH dependent), Polar Aprotic (DMF)Stable.
Nitro Group (-NO2)High (Dipole)Ethyl Acetate, Acetone, AcetonitrileThermally sensitive (avoid excessive heat).
Succinimide (Cyclic Imide)Moderate to HighChlorinated solvents, Esters, AlcoholsHigh Risk: Hydrolyzes in hot water/base to amic acid.
The "Solubility Paradox"
  • Water/Alcohols: The compound is highly soluble in hot ethanol or water/ethanol mixtures due to the carboxylic acid. However, prolonged heating in protic solvents can attack the imide carbonyls, leading to degradation.

  • Non-Polar Solvents: The compound is insoluble in Hexane or Toluene due to the polarity of the nitro and acid groups.

  • The Solution: A binary solvent system using a polar aprotic solvent (to dissolve) and a non-polar anti-solvent (to precipitate) is the optimal strategy.

Recommended Solvent Systems

System A: Ethyl Acetate / n-Hexane (Gold Standard)[1]
  • Type: Solvent / Anti-solvent.

  • Mechanism: Ethyl acetate dissolves the compound effectively at reflux (approx. 77°C). Hexane lowers the dielectric constant of the mixture, forcing the polar nitro-acid to crystallize upon cooling.

  • Advantages:

    • Anhydrous: Prevents hydrolysis of the succinimide ring.

    • Selectivity: Non-polar impurities remain in the mother liquor; highly polar impurities (like free succinimide or salts) often do not dissolve well in the initial EtOAc.

  • Status: Highly Recommended.

System B: Ethanol / Water (Traditional)
  • Type: Solvent / Anti-solvent.

  • Mechanism: High solubility in hot ethanol; water acts as the anti-solvent.

  • Advantages: "Green" solvents; excellent for removing inorganic salts.

  • Risks: Requires strict temperature control. Prolonged boiling will generate the ring-opened byproduct 4-[(3-carboxypropanoyl)amino]-3-nitrobenzoic acid.

  • Status: Use with Caution (Rapid Protocol only).

Detailed Experimental Protocols

Protocol 1: Anhydrous Recrystallization (Ethyl Acetate / Hexane)

Best for: High purity requirements, storage stability, and avoiding hydrolysis.

Materials:

  • Crude 4-(2,5-Dioxopyrrolidin-1-yl)-3-nitrobenzoic acid

  • Ethyl Acetate (HPLC Grade, dry)

  • n-Hexane (or n-Heptane)

  • Activated Carbon (optional, for decolorization)

Step-by-Step Procedure:

  • Dissolution: Place 10.0 g of crude solid in a round-bottom flask. Add Ethyl Acetate (EtOAc) in small portions (start with 5 mL/g) while heating to a gentle reflux (77°C).

    • Note: If the solution is dark, add 1% w/w activated carbon and stir at reflux for 5 minutes.

  • Hot Filtration: Filter the hot solution through a pre-warmed sintered glass funnel or Celite pad to remove insoluble impurities (and carbon).

  • The Cloud Point: Return the clear yellow filtrate to a gentle boil. Slowly add n-Hexane dropwise down the condenser until a faint, persistent cloudiness (turbidity) appears.

  • Re-dissolution: Add just enough hot EtOAc (approx. 1-5 mL) to clear the solution again.

  • Crystallization: Remove heat. Allow the flask to cool to room temperature slowly (over 1-2 hours) with gentle stirring.

    • Critical: Rapid cooling may cause "oiling out" (liquid-liquid phase separation) rather than crystallization.

  • Final Cooling: Once at room temperature, place the flask in an ice bath (0-4°C) for 30 minutes to maximize yield.

  • Isolation: Filter the pale yellow crystals using vacuum filtration.

  • Washing: Wash the filter cake with a cold 1:3 mixture of EtOAc:Hexane.

  • Drying: Dry in a vacuum oven at 40°C for 6 hours.

Protocol 2: Rapid Aqueous Recrystallization (Ethanol / Water)

Best for: Removing inorganic salts or when anhydrous solvents are unavailable.

Step-by-Step Procedure:

  • Dissolution: Dissolve the crude solid in the minimum amount of boiling Ethanol (95%) .

  • Anti-Solvent Addition: Remove from heat source immediately once dissolved. Add hot Water (approx. 50-60°C) slowly until turbidity is observed.

  • Cooling: Allow to cool to room temperature.

    • Warning: Do not boil the water/ethanol mixture for extended periods.

  • Isolation: Filter and wash with cold 50% aqueous ethanol.

  • Drying: Lyophilization (freeze-drying) is recommended to remove water without excessive heat.

Decision Logic & Workflow Visualization

The following diagrams illustrate the decision process and the experimental workflow.

Figure 1: Solvent Selection Decision Tree

SolventSelection Start Start: Crude 4-(2,5-Dioxopyrrolidin-1-yl)-3-nitrobenzoic acid CheckImpurity Primary Impurity Type? Start->CheckImpurity Inorganic Inorganic Salts / Very Polar CheckImpurity->Inorganic Salts present Organic Organic Byproducts / Unreacted Reagents CheckImpurity->Organic Organics present Constraint CRITICAL CHECK: Is Imide Hydrolysis a concern? Inorganic->Constraint SystemA Select System A: Ethyl Acetate / Hexane Organic->SystemA SystemB Select System B: Ethanol / Water Constraint->SystemB No (Rapid Protocol OK) Constraint->SystemA Yes (High Purity Needed)

Caption: Logic flow for selecting the appropriate solvent system based on impurity profile and stability constraints.

Figure 2: Recrystallization Workflow (System A)

RecrystWorkflow Dissolve 1. Dissolve in hot EtOAc (Reflux ~77°C) Filter 2. Hot Filtration (Remove insolubles) Dissolve->Filter CloudPoint 3. Add Hexane (Until turbid) Filter->CloudPoint Clear 4. Add EtOAc dropwise (Clear solution) CloudPoint->Clear Cool 5. Slow Cooling (RT -> 4°C) Clear->Cool Isolate 6. Vacuum Filtration & Wash (Cold 1:3 mix) Cool->Isolate

Caption: Step-by-step workflow for the Ethyl Acetate/Hexane recrystallization protocol.

Analytical Validation (QC)

To ensure the recrystallization was successful and the imide ring is intact, perform the following checks:

  • HPLC Purity:

    • Column: C18 Reverse Phase.

    • Mobile Phase: Water (0.1% TFA) / Acetonitrile Gradient.

    • Target: >98% purity. Look for a peak shift indicative of the hydrolyzed amic acid (which will be more polar and elute earlier).

  • 1H-NMR (DMSO-d6):

    • Diagnostic Signal: The succinimide protons appear as a singlet around 2.8–2.9 ppm (4H).

    • Defect Check: If the ring has opened, this symmetry is broken, and you will see two distinct triplets (or multiplets) for the methylene groups of the succinic acid arm, plus a downfield shift for the amide proton.

  • Melting Point:

    • Compare to literature values for 4-succinimido-3-nitrobenzoic acid. A broad or depressed melting point indicates residual solvent or hydrolysis.

References

  • BenchChem Technical Support. (2025).[1][2][3] Optimizing Solvent Systems for Nitrobenzoic Acid Derivatives. Retrieved from 3

  • Zhang, X., & Chen, J. (2020). Solubility of 3-nitrobenzoic acid and its derivatives in organic solvents.[4][5] ResearchGate. Retrieved from 5

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 86925: 4-(2,5-dioxopyrrol-1-yl)benzoic acid. Retrieved from 6[7][8][6]

  • Bozdoğan, B., et al. (2016).[9][10] Simple and efficient synthesis of N-alkyl and N-aryl succinimides in hot water.[11] (Context on stability/synthesis). Retrieved from 11

  • Ataman Chemicals. (2025). Safety and Properties of Nitrobenzoic Acid Derivatives. Retrieved from

Sources

Application

Application Note: Esterification Strategies for 4-(2,5-Dioxopyrrolidin-1-yl)-3-nitrobenzoic Acid

Abstract & Utility This technical guide details the esterification protocols for 4-(2,5-Dioxopyrrolidin-1-yl)-3-nitrobenzoic acid , a critical intermediate in the synthesis of heterobifunctional crosslinkers and antibody...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Utility

This technical guide details the esterification protocols for 4-(2,5-Dioxopyrrolidin-1-yl)-3-nitrobenzoic acid , a critical intermediate in the synthesis of heterobifunctional crosslinkers and antibody-drug conjugate (ADC) payloads. Due to the electron-withdrawing nature of the 3-nitro group and the hydrolytic sensitivity of the 4-succinimido ring, standard esterification methods require modification to maximize yield and purity.

This document provides two distinct protocols:

  • Synthesis of the N-Hydroxysuccinimide (NHS) Ester: The "Active Ester" form used for bioconjugation to amine-bearing ligands.

  • Synthesis of the Methyl Ester: A robust method for purification, characterization, and protection of the carboxylic acid.

Chemical Context & Challenges[1][2][3][4][5][6]

Structural Analysis

The target molecule contains three distinct functional zones that dictate reactivity:

  • Zone A (Carboxylic Acid): The reaction center. It is electronically deactivated by the ortho-nitro group, reducing nucleophilicity and making activation (e.g., carbodiimide coupling) slower than in unsubstituted benzoic acids.

  • Zone B (Nitro Group): Strongly electron-withdrawing (-I, -M effects). It stabilizes the carboxylate anion but increases the susceptibility of the aromatic ring to nucleophilic attack (though the succinimide is a poor leaving group compared to halides).

  • Zone C (Succinimide Ring): A cyclic imide. While stable in acidic and neutral organic solvents, it is prone to ring-opening hydrolysis in aqueous base (pH > 8.0), forming succinamic acid byproducts.

Strategic Implications
  • Avoid Aqueous Base: Saponification conditions (LiOH/NaOH) will destroy the succinimide ring.

  • Activation Required: The deactivated carboxylic acid requires strong activation (Thionyl Chloride) or efficient catalysts (DMAP) during coupling.

Experimental Workflows (Visualized)

The following diagram outlines the decision logic and process flow for both esterification routes.

Esterification_Workflow Start Starting Material: 4-(2,5-Dioxopyrrolidin-1-yl)-3-nitrobenzoic acid Decision Select Target Ester Start->Decision NHS_Route Route A: Active Ester (Bioconjugation Linker) Decision->NHS_Route For Protein Coupling Me_Route Route B: Methyl Ester (Purification/Protection) Decision->Me_Route For Characterization Reagents_A Reagents: NHS (1.1 eq), DCC or EDC (1.1 eq) Solvent: Anhydrous DCM/DMF NHS_Route->Reagents_A Process_A Reaction: Stir 0°C -> RT, 12-18h (Precipitation of Urea byproduct) Reagents_A->Process_A Product_A Product A: NHS-Ester (Activated) Process_A->Product_A Warning CRITICAL: Exclude Water. Succinimide ring hydrolyzes at pH > 8. Process_A->Warning Reagents_B Reagents: Thionyl Chloride (SOCl2) Solvent: MeOH (Quench) Me_Route->Reagents_B Process_B Reaction: 1. Reflux in SOCl2 (2h) 2. Evaporate excess SOCl2 3. Add cold MeOH Reagents_B->Process_B Product_B Product B: Methyl Ester Process_B->Product_B

Figure 1: Decision tree and process flow for the esterification of succinimido-nitrobenzoic acid.

Protocol A: Synthesis of the Active NHS Ester

Purpose: To create a reactive intermediate capable of conjugating with primary amines on proteins or antibodies.

Reagents & Equipment[7]
  • Starting Material: 4-(2,5-Dioxopyrrolidin-1-yl)-3-nitrobenzoic acid (1.0 equiv).

  • Activator: N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equiv) OR EDC.HCl (1.2 equiv).

  • Nucleophile: N-Hydroxysuccinimide (NHS) (1.1 equiv).

  • Solvent: Anhydrous Dichloromethane (DCM) or DMF (if solubility is poor).

  • Atmosphere: Nitrogen or Argon balloon.

Step-by-Step Procedure
  • Preparation: Flame-dry a round-bottom flask and cool under nitrogen.

  • Dissolution: Add the starting acid (e.g., 1.0 g, 3.78 mmol) and NHS (0.48 g, 4.16 mmol) to the flask. Add anhydrous DCM (15 mL) and DMF (2 mL) to ensure complete solubility.

  • Activation: Cool the solution to 0°C in an ice bath.

  • Coupling: Add DCC (0.86 g, 4.16 mmol) in one portion. Note: If using EDC, add it here.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature. Stir overnight (12–16 hours).

    • Observation: If using DCC, a white precipitate (dicyclohexylurea, DCU) will form.

  • Work-up (DCC Method):

    • Filter the reaction mixture through a sintered glass funnel or Celite pad to remove the insoluble DCU byproduct.

    • Concentrate the filtrate under reduced pressure.[1]

  • Purification:

    • Redissolve the residue in a minimum amount of DCM.

    • Precipitate by slowly adding cold Diethyl Ether or Hexane.

    • Filter the white/pale yellow solid and dry under high vacuum.[1]

Quality Control Criteria
ParameterSpecificationMethod
Appearance Pale yellow to white solidVisual
Purity > 95%HPLC (254 nm)
Identity (NMR) 2.90 ppm (s, 4H, Succinimide), 2.95 ppm (s, 4H, NHS-ester)1H-NMR (DMSO-d6)

Protocol B: Synthesis of the Methyl Ester

Purpose: To create a stable, lipophilic derivative for purification or structure verification.

Reagents & Equipment
  • Reagent: Thionyl Chloride (SOCl2) (Excess, used as solvent/reagent).

  • Quench: Anhydrous Methanol.

  • Catalyst: DMF (1-2 drops).

Step-by-Step Procedure
  • Acid Chloride Formation:

    • Place 4-(2,5-Dioxopyrrolidin-1-yl)-3-nitrobenzoic acid (1.0 g) in a dry flask.

    • Add Thionyl Chloride (5 mL) and 1 drop of DMF.

    • Reflux at 75°C for 2 hours. The solid should dissolve, and gas evolution (SO2, HCl) will cease.

  • Evaporation:

    • Remove excess SOCl2 under reduced pressure (rotary evaporator).

    • Critical: Add dry toluene (5 mL) and re-evaporate to azeotrope off residual SOCl2. Repeat twice. This prevents HCl formation in the next step.

  • Esterification:

    • Cool the residue (acid chloride) to 0°C.

    • Slowly add anhydrous Methanol (10 mL). The reaction is exothermic.[2]

    • Stir at room temperature for 1 hour.

  • Isolation:

    • Evaporate the methanol.

    • Dissolve residue in Ethyl Acetate.[3]

    • Wash with cold 5% NaHCO3 (rapidly, to avoid ring opening) and Brine.

    • Dry over Na2SO4 and concentrate.[1]

Troubleshooting & Causality

ObservationProbable CauseCorrective Action
Low Yield (NHS Ester) Hydrolysis of Active EsterEnsure all solvents are anhydrous. Store product in a desiccator at -20°C.
Ring Opening (Byproduct) Basic Work-upAvoid strong bases (NaOH/KOH). Use dilute NaHCO3 only if necessary and work quickly. Keep pH < 8.
Incomplete Reaction Steric/Electronic DeactivationThe 3-nitro group slows the reaction. Extend reaction time or use DMAP (0.1 eq) as a nucleophilic catalyst in Protocol A.

References

  • Steglich Esterification (DCC Coupling): Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524. Link

  • Thionyl Chloride Activation: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group). Link

  • Succinimide Stability: Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie, 47(39), 7523–7526. (Context on imide/conjugate stability). Link

  • Bioconjugation Techniques: Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (Standard reference for NHS ester chemistry). Link

Sources

Method

Using 4-(2,5-Dioxopyrrolidin-1-yl)-3-nitrobenzoic acid as a pharmaceutical intermediate

An In-Depth Guide to the Application of 4-(2,5-Dioxopyrrolidin-1-yl)-3-nitrobenzoic Acid as a Versatile Pharmaceutical Intermediate Authored by: A Senior Application Scientist This document provides researchers, scientis...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Application of 4-(2,5-Dioxopyrrolidin-1-yl)-3-nitrobenzoic Acid as a Versatile Pharmaceutical Intermediate

Authored by: A Senior Application Scientist

This document provides researchers, scientists, and drug development professionals with a comprehensive technical guide on the strategic use of 4-(2,5-Dioxopyrrolidin-1-yl)-3-nitrobenzoic acid. We will move beyond simple procedural outlines to explore the underlying chemical principles and strategic considerations that make this molecule a powerful tool in modern pharmaceutical synthesis, particularly in the construction of complex bioconjugates like Antibody-Drug Conjugates (ADCs).

Strategic Overview: A Bifunctional Architect for Advanced Bioconjugation

4-(2,5-Dioxopyrrolidin-1-yl)-3-nitrobenzoic acid is more than a simple linker; it is a strategically designed chemical entity offering two distinct and orthogonal points of reactivity. This bifunctionality is the cornerstone of its utility.

  • The Amine-Reactive Handle (NHS Ester): The N-hydroxysuccinimide (NHS) ester is one of the most common and efficient moieties for reacting with primary amines, such as the ε-amino groups of lysine residues found abundantly on the surface of antibodies and other proteins.[1][2][3] This reaction forms a highly stable amide bond, making it a gold standard for the initial step of bioconjugation.[4][5]

  • The Masked Functional Group (Nitro Group): The nitro group (-NO₂) is a strong electron-withdrawing group that influences the electronic properties of the benzene ring.[6] More importantly, it serves as a latent amino group. Through a straightforward chemical reduction, the nitro group is converted into a primary amine (-NH₂). This newly revealed amine provides a secondary, independent site for conjugation, allowing for the sequential and controlled attachment of a second molecule, such as a cytotoxic payload.

This dual-functionality enables a modular and controlled approach to building complex biomolecules, which is a significant advantage in the development of targeted therapeutics.

Physicochemical Properties

A clear understanding of the molecule's properties is fundamental to its successful application.

PropertyValueSource / Note
Molecular Formula C₁₁H₈N₂O₆-
Molecular Weight 264.19 g/mol -
Appearance Typically an off-white to yellow solidGeneral observation
Solubility Poorly soluble in water; Soluble in organic solvents (DMSO, DMF)[1][7][8]
Key Functional Groups N-Hydroxysuccinimide (NHS) Ester, Nitro Group, Carboxylic Acid (precursor)-

The Chemistry in Action: Understanding the Reaction Mechanisms

Success in the lab is predicated on a firm grasp of the chemical reactions involved. The two primary reactions for this intermediate are NHS ester aminolysis and nitro group reduction.

NHS Ester-Mediated Amine Coupling: The Race Against Hydrolysis

The primary function of the NHS ester is to acylate primary amines. However, in the aqueous environments required for protein chemistry, the ester is also susceptible to hydrolysis, which renders it inactive.[1][7] The key to efficient conjugation is to favor the aminolysis pathway over the hydrolysis pathway.

G Reagents 4-(2,5-Dioxopyrrolidin-1-yl)-3-nitrobenzoic acid (Linker-NHS) + Protein-NH2 Aminolysis Aminolysis (Desired Reaction) Reagents->Aminolysis pH 7.2-8.5 Primary Amine (R-NH2) Hydrolysis Hydrolysis (Competing Reaction) Reagents->Hydrolysis Aqueous Buffer Water (H2O) Product Stable Amide Bond (Protein-Linker Conjugate) Aminolysis->Product Inactive Inactive Carboxylic Acid (Hydrolyzed Linker) Hydrolysis->Inactive

Caption: NHS Ester Reaction Pathways.

This competition is heavily influenced by pH. The reaction is typically performed at a pH between 7.2 and 8.5.[3][9] At this pH, a sufficient population of primary amines on the protein are deprotonated and thus nucleophilic, while the rate of hydrolysis remains manageable. At a more alkaline pH (>9), hydrolysis becomes extremely rapid.[7]

Unmasking the Second Handle: Nitro Group Reduction

Once the linker is securely attached to the primary biomolecule (e.g., an antibody), the nitro group can be converted to an amine. This step is crucial for creating a site for payload attachment.

G start Protein-Linker-NO2 (Initial Conjugate) reduction Reduction Step (e.g., Sodium Dithionite) start->reduction product Protein-Linker-NH2 (Amine-Functionalized Conjugate) reduction->product next_step Ready for Payload Conjugation product->next_step

Caption: Nitro Group Reduction Workflow.

Common reducing agents include sodium dithionite or catalytic hydrogenation. The choice of method depends on the stability of the parent biomolecule to the reaction conditions. This two-step process ensures that the payload attachment site is only revealed after the linker is successfully conjugated to the targeting moiety, preventing unwanted side reactions.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a validated workflow for the synthesis of an Antibody-Drug Conjugate using 4-(2,5-Dioxopyrrolidin-1-yl)-3-nitrobenzoic acid as the foundational linker.

Protocol 1: Covalent Conjugation of the Linker to a Monoclonal Antibody (mAb)

This protocol details the initial amine-coupling step.

A. Materials and Equipment

  • Monoclonal Antibody (mAb): ≥ 2 mg/mL in a primary amine-free buffer (e.g., PBS).[4][10]

  • 4-(2,5-Dioxopyrrolidin-1-yl)-3-nitrobenzoic acid

  • Anhydrous Dimethyl Sulfoxide (DMSO)[7]

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3[4]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification: Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) or ultrafiltration vials.[4][11]

  • UV-Vis Spectrophotometer

B. Procedure

  • Antibody Preparation: If the mAb is in a buffer containing primary amines (like Tris), it must be exchanged into an amine-free buffer (e.g., PBS) prior to the reaction. Adjust the final concentration to 2.5 mg/mL.[4] Add 1/10th volume of 1 M Sodium Bicarbonate (pH 8.3) to the mAb solution to achieve the target reaction pH.[4]

  • Linker Stock Solution Preparation: Immediately before use, dissolve the 4-(2,5-Dioxopyrrolidin-1-yl)-3-nitrobenzoic acid in anhydrous DMSO to create a 10 mM stock solution.[10] NHS esters are moisture-sensitive, so minimize exposure to air.[7][9]

  • Conjugation Reaction:

    • Calculate the required volume of the linker stock solution. A 10- to 20-fold molar excess of the linker over the antibody is a common starting point for optimization.

    • Add the calculated volume of the linker stock solution to the stirring antibody solution. The final DMSO concentration should ideally be below 10% (v/v) to avoid protein denaturation.[9]

    • Incubate the reaction for 1 hour at room temperature, protected from light.[10][11]

  • Quenching the Reaction (Optional but Recommended): Add the quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for 15 minutes.[10]

  • Purification: Separate the antibody-linker conjugate from unreacted linker and byproducts using an SEC column equilibrated with PBS.[11] Monitor the eluate at 280 nm to collect the protein-containing fractions.

  • Characterization:

    • Measure the protein concentration using the absorbance at 280 nm (A280).

    • The successful conjugation can be confirmed by methods such as MALDI-TOF mass spectrometry, which will show an increase in mass corresponding to the number of linker molecules attached.

Protocol 2: Nitro-Group Reduction and Payload Attachment

This protocol describes the second stage of ADC synthesis.

A. Materials and Equipment

  • Purified mAb-linker-NO₂ conjugate from Protocol 1

  • Reducing Agent: Sodium Dithionite

  • Payload: A cytotoxin with a compatible reactive group (e.g., an NHS ester if the payload has an amine, or a carboxyl group activated for amide coupling).

  • Coupling Reagents (if needed): EDC/Sulfo-NHS for activating carboxyl groups.

  • Purification and Characterization equipment as in Protocol 1.

B. Procedure

  • Nitro Group Reduction:

    • Prepare a fresh solution of sodium dithionite in an appropriate buffer.

    • Add a molar excess of the reducing agent to the mAb-linker-NO₂ conjugate solution. The exact excess and reaction time (typically 1-2 hours) should be optimized.

    • Incubate the reaction at room temperature.

  • Purification: Immediately purify the resulting mAb-linker-NH₂ conjugate using an SEC column to remove the reducing agent and byproducts.

  • Payload Conjugation:

    • The method for this step depends on the payload's reactive group. For a payload with an activated carboxyl group (e.g., an NHS ester), the protocol is similar to Protocol 1, reacting the payload with the newly formed amine on the linker.

    • If the payload has a carboxylic acid, it must first be activated in a separate step using coupling reagents like EDC and Sulfo-NHS before being added to the mAb-linker-NH₂ solution.

  • Final Purification: Purify the final ADC using SEC to remove any unreacted payload and reagents.

  • Final Characterization:

    • Determine the final protein concentration (A280).

    • Determine the Drug-to-Antibody Ratio (DAR) using UV-Vis spectroscopy (if the drug has a unique absorbance) or Hydrophobic Interaction Chromatography (HIC).

Troubleshooting and Strategic Insights

IssuePotential Cause(s)Recommended Solution(s)
Low Conjugation Yield 1. Hydrolyzed NHS ester. 2. Incorrect reaction pH. 3. Presence of competing primary amines in buffer (e.g., Tris).1. Use fresh, anhydrous DMSO to prepare the linker stock immediately before use.[7][8] 2. Verify the reaction buffer pH is between 7.2-8.5.[3][9] 3. Ensure the antibody is in an amine-free buffer like PBS or bicarbonate.[4][10]
Protein Aggregation 1. High concentration of organic solvent. 2. Hydrophobicity of the linker or payload.1. Keep the final DMSO/DMF concentration below 10%.[9] 2. Consider using a PEGylated version of the linker if aggregation is a persistent issue.
Incomplete Nitro Reduction 1. Insufficient reducing agent. 2. Inactivated reducing agent.1. Increase the molar excess of the reducing agent. 2. Always use a freshly prepared solution of the reducing agent.
Variable Drug-to-Antibody Ratio (DAR) 1. Inconsistent reaction times or temperatures. 2. Fluctuations in linker-to-antibody molar ratio.1. Standardize all reaction parameters. 2. Perform precise calculations and additions of the linker stock solution.

Safety and Handling

As with all laboratory reagents, appropriate safety precautions must be taken.

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye protection when handling the solid compound and its solutions.[12][13]

  • Handling: Use in a well-ventilated area or a chemical fume hood. Avoid breathing dust.[12] Wash hands thoroughly after handling.[13]

  • Storage: Store the solid compound desiccated at -20°C, protected from light.[11] Unused reconstituted reagent should be discarded and not stored in solution.[9]

Conclusion

4-(2,5-Dioxopyrrolidin-1-yl)-3-nitrobenzoic acid is a highly effective and versatile intermediate for pharmaceutical research and development. Its pre-activated amine-reactive NHS ester allows for robust and predictable conjugation to proteins, while the strategically placed nitro group provides a gateway for subsequent, controlled modifications. This dual-reactivity paradigm empowers scientists to construct sophisticated, multi-component systems like ADCs with greater precision and control, ultimately accelerating the development of next-generation targeted therapies.

References

  • ADC Drugs: Concepts of Linker Cleavage and Payload Release. IPHASE Biosciences.
  • A Technical Guide to N-hydroxysuccinimide Ester Hydrolysis in Aqueous Solutions. Benchchem.
  • NITROBENZOIC ACID. Ataman Kimya.
  • Cleavable vs. Non-Cleavable Linkers. BroadPharm.
  • Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates. Journal of Medicinal Chemistry - ACS Publications.
  • What Are ADC Linkers: Difference Between Cleavable and Non-Cleavable?. BOC Sciences.
  • Tech Tip #3: Determine Reactivity of NHS Ester Biotinylation and Crosslinking Reagents. ThermoFisher.
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  • Advancing Chemical Research: The Role of Nitrobenzoic Acid Derivatives in Innovation. NINGBO INNO PHARMCHEM CO.,LTD.
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  • Antibody Conjugation Protocols: A Complete Step-by-Step Guide. BOC Sciences.
  • Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis. PMC.
  • Protocol: Succinimidyl Ester Labeling of Protein Amines. Biotium.
  • Instructions for the use of Mal-(PEG)n-NHS Ester. BroadPharm.
  • NHS ester protocol for labeling proteins. Abberior Instruments.
  • From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. MDPI.
  • Bioconjugation Linkers. TriLink Biotechnologies.
  • Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates. PMC.
  • Bioconjugation reagents. Lumiprobe.
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  • Supporting Information. CDC Stacks.
  • Compound 4-(2,5-dioxopyrrolidin-1-yl)-N-(3-nitrophenyl)benzene-1-sulfonamide. Mol-Instincts.
  • 4-(2,5-dioxopyrrolidin-1-yl)benzoic acid. PubChemLite.
  • 2,5-dioxopyrrolidin-1-yl 4-(hydroxymethyl)-3-nitrobenzoate. Precise PEG.
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  • 2,5-Dioxopyrrolidin-1-yl 4-[amino]butanoate | 916753-62-3. TCI Chemicals. Available from:

  • Synthesis, characterization and In-silico study of some 4-nitro-N-(piperidin-4-yl)benzamide derivatives as GPR119 agonists for the treatment of diabetes. ResearchGate.
  • m-NITROBENZOIC ACID. Organic Syntheses Procedure.
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Application

Application Notes and Protocols: Handling and Storage of Light-Sensitive Nitrobenzoic Acids

This guide provides a detailed framework for researchers, scientists, and drug development professionals on the proper handling and storage protocols for light-sensitive nitrobenzoic acids. Adherence to these protocols i...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed framework for researchers, scientists, and drug development professionals on the proper handling and storage protocols for light-sensitive nitrobenzoic acids. Adherence to these protocols is critical for maintaining compound integrity, ensuring experimental reproducibility, and safeguarding personnel.

Introduction: The Challenge of Photoreactivity

Nitrobenzoic acids (NBAs), existing as ortho-, meta-, and para-isomers, are fundamental building blocks in organic synthesis and pharmaceutical development. Their utility, however, is paired with a significant vulnerability: photosensitivity. The aromatic ring and the electron-withdrawing nitro group create a chromophore that readily absorbs ultraviolet (UV) and, to some extent, visible light. This absorbed energy can initiate photochemical reactions, leading to degradation of the parent molecule.[1][2] The consequences of such degradation are severe, ranging from a loss of reagent potency to the introduction of unknown impurities that can confound experimental results and compromise the safety and efficacy of developmental drug candidates. This document outlines the science behind this photosensitivity and provides actionable protocols to mitigate its impact.

Scientific Foundation of Nitrobenzoic Acid Photosensitivity

The photosensitivity of a chemical is dictated by its ability to absorb light energy, which elevates its electrons to an excited state. For nitrobenzoic acids, this process can lead to degradation pathways. Studies have shown that p-nitrobenzoic acid, for example, undergoes photocatalytic degradation under UV irradiation, a process that can be accelerated by catalysts like titanium dioxide (TiO₂).[3][4] This indicates an inherent susceptibility to breakdown upon light exposure.

The energy from light, particularly in the UV spectrum (250-400 nm), can be sufficient to break chemical bonds or initiate reactions, altering the compound's structure.[3][4] Therefore, the primary directive in all handling and storage procedures is to create a reliable barrier between the compound and ambient light sources, both natural and artificial.[2]

Table 1: General Physicochemical Properties of Nitrobenzoic Acid Isomers

Property 2-Nitrobenzoic Acid 3-Nitrobenzoic Acid 4-Nitrobenzoic Acid
CAS Number 552-16-9 121-92-6 62-23-7
Molecular Formula C₇H₅NO₄ C₇H₅NO₄ C₇H₅NO₄
Appearance Off-white to light yellow crystalline powder Light yellow crystalline powder Light yellow powder solid[5]
Melting Point 146-149 °C 140-142 °C 239-242 °C[5]

| General Hazards | Eye/skin/respiratory irritant | Causes serious eye irritation[6][7] | Harmful if swallowed, causes skin/eye irritation[5][8] |

Note: Data is aggregated from various Safety Data Sheets (SDS). Always consult the specific SDS for the lot you are using.

Core Principles of Light Protection

Effective management of light-sensitive compounds revolves around a "light budget"—the total amount of light a sample is exposed to throughout its lifecycle in the lab. The goal is to minimize this exposure at every step. The three pillars of this strategy are: blocking light, minimizing exposure time, and controlling the work environment.

G cluster_storage Long-Term Storage cluster_handling Active Handling & Experimentation storage Solid Compound or Stock Solution weighing Weighing storage->weighing Retrieve p1 Use Amber Vials or Opaque Containers storage->p1 dissolving Dissolution weighing->dissolving Transfer p2 Work in a Darkroom or under Safelights weighing->p2 p4 Minimize Time Out of Storage weighing->p4 reaction Reaction / Analysis dissolving->reaction Use dissolving->p2 p3 Wrap with Aluminum Foil dissolving->p3 dissolving->p4 reaction->p2 reaction->p3

Diagram 1: Workflow illustrating the application of protective measures at each stage of handling light-sensitive nitrobenzoic acids.

Detailed Storage Protocols

Improper storage is a primary cause of reagent degradation.[9] The following protocols differentiate between long-term and in-use (short-term) storage needs.

Long-Term Storage (Stock)

This applies to the bulk solid compound as received from the manufacturer and to concentrated stock solutions intended for use over weeks or months.

  • Containers: Solid compounds should be kept in their original, tightly sealed, opaque, or amber-colored containers.[9] For stock solutions, use amber glass vials or bottles with PTFE-lined caps to prevent solvent evaporation and contamination.

  • Location: Store in a cool, dry, and dark location, such as a dedicated chemical cabinet away from direct sunlight or overhead laboratory lighting.[10] The storage area should be well-ventilated.[5]

  • Temperature: While room temperature is often acceptable for the solid, refrigeration can extend shelf life, especially for solutions.[11] If refrigerating, ensure the container is securely sealed.

    • Scientist's Note: When removing a refrigerated container, always allow it to equilibrate to room temperature before opening.[12] This prevents atmospheric moisture from condensing inside the cold container, which can hydrolyze the compound or react with it over time.

  • Atmosphere: For highly sensitive experiments or very long-term storage, consider flushing the container with an inert gas like argon or nitrogen before sealing to displace oxygen and moisture.

Short-Term Storage (In-Use)

This applies to aliquots or solutions that are actively being used in experiments over the course of a day or a few days.

  • On the Bench: Never leave a container of nitrobenzoic acid or its solution open on the lab bench. If it must be on the bench, place it inside a light-blocking secondary container (e.g., a small box) or wrap it securely in aluminum foil.[9]

  • In Instruments: When placing samples in analytical instruments (e.g., spectrophotometers, HPLCs), use amber autosampler vials if possible. If only clear vials are available, minimize the time the sample sits in the instrument carousel before analysis.

Table 2: Summary of Recommended Storage Conditions

Condition Solid Compound (Long-Term) Solution (Long-Term) In-Use Aliquots (Short-Term)
Container Original opaque/amber container, tightly sealed. Amber glass vial/bottle with PTFE-lined cap. Amber vial or clear vial wrapped in aluminum foil.[9]
Temperature Cool, room temperature (15-25°C). Refrigerated (2-8°C) for extended stability. Room temperature, protected from heat sources.
Location Dark, dry, well-ventilated chemical cabinet.[10] Dark, refrigerated storage. On the bench, inside a covered tube rack or wrapped in foil.
Atmosphere Standard air. Inert gas (Argon/Nitrogen) recommended. Standard air.

| Key Precaution | Keep container tightly closed.[5][8] | Warm to RT before opening to prevent condensation.[12] | Minimize exposure time to ambient light. |

Handling and Experimental Protocols

Safe and effective handling requires attention to personal protection and the immediate laboratory environment.

Personal Protective Equipment (PPE)

Based on safety data sheets, the following PPE is mandatory:

  • Eye Protection: Wear chemical safety goggles or a face shield.[5][10]

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).[10]

  • Body Protection: A lab coat is required. For bulk handling, consider a protective apron.[13]

  • Respiratory Protection: When handling the powder outside of a certified chemical fume hood, a NIOSH-approved respirator is necessary to avoid inhaling dust particles.

Laboratory Environment
  • General Ventilation: Always handle nitrobenzoic acids in a well-ventilated area or a chemical fume hood to minimize inhalation risk.[13]

  • Lighting: Whenever possible, perform manipulations in a darkened room or a designated low-light area.[9] For visibility, use a red or amber safelight, as these longer wavelengths are less energetic and less likely to be absorbed by the compound.[14] Avoid working in direct sunlight or under bright fluorescent lights.[15]

Protocol: Preparing a Stock Solution

This protocol outlines the steps for accurately weighing the solid and dissolving it while minimizing light exposure.

G start Start: Prepare Low-Light Workspace storage Retrieve NBA from Long-Term Storage start->storage equilibrate Equilibrate Container to Room Temperature (if refrigerated) storage->equilibrate weigh Quickly Weigh Solid onto Weigh Paper equilibrate->weigh Work under safelight transfer Transfer Solid to Amber Volumetric Flask weigh->transfer dissolve Add Solvent, Mix to Dissolve (Wrap flask in foil if mixing for an extended period) transfer->dissolve qs Bring to Final Volume (QS) with Solvent dissolve->qs aliquot Transfer to Labeled Amber Storage Vials qs->aliquot end Return Stock to Proper Storage aliquot->end

Diagram 2: Step-by-step workflow for the light-safe preparation of a nitrobenzoic acid stock solution.

Methodology:

  • Preparation: Set up the workspace by dimming overhead lights and turning on an amber or red safelight. Gather all necessary equipment: spatula, weigh paper, amber volumetric flask, chosen solvent, and PPE.

  • Equilibration: Retrieve the nitrobenzoic acid container from its storage location. If it was refrigerated, allow it to sit unopened for 20-30 minutes to reach room temperature.

    • Rationale: This critical step prevents moisture from contaminating the stock solid.[12]

  • Weighing: Tare the analytical balance with the weigh paper. Briefly open the reagent container, quickly weigh the desired amount of solid, and immediately reseal the container.

    • Rationale: Minimizing the time the main container is open reduces both light exposure and potential contamination.[9]

  • Dissolution: Carefully transfer the weighed solid into the amber volumetric flask. Add approximately 70-80% of the final volume of the desired solvent. Swirl gently to dissolve. If dissolution is slow, the flask can be stoppered and sonicated, but it should be wrapped in aluminum foil during this process.

  • Final Volume: Once the solid is fully dissolved, add the solvent to the calibration mark on the flask (QS). Stopper and invert the flask several times to ensure homogeneity.

  • Storage: Immediately transfer the solution into clearly labeled amber vials for storage. If aliquoting for multiple experiments, this is the ideal time to do so. Return the vials to the appropriate short-term or long-term storage conditions.

Troubleshooting and Best Practices

  • Visual Inspection: Periodically inspect solid nitrobenzoic acid for any significant color change from its typical light-yellow appearance. Darkening can be a sign of degradation.

  • Accidental Exposure: If a sample is accidentally exposed to bright light for a prolonged period, it should be flagged. Consider running a quality control check (e.g., HPLC, melting point) against a protected standard before using it in a critical experiment.

  • Sample Tracking: Implement a system to track the usage and light exposure of reagents. Barcoding or a simple logbook can help identify which aliquots have been used most frequently and are therefore at higher risk of degradation.[9]

  • Disposal: Dispose of waste nitrobenzoic acid and contaminated materials according to your institution's hazardous waste disposal procedures.[5]

By integrating these scientifically grounded protocols into your daily laboratory work, you can ensure the integrity of your light-sensitive nitrobenzoic acids, leading to more reliable, reproducible, and trustworthy scientific outcomes.

References

  • Goldberg, A. (2024, October 31). 5 Tips for Handling Photosensitive Reagents. Labtag Blog. [Link]

  • Carl ROTH. Safety Data Sheet: 3-Nitrobenzoic acid. [Link]

  • Carl ROTH. Safety Data Sheet: 4-Nitrobenzoic acid. [Link]

  • Lin, H., et al. (2021). Enhanced Photodegradation of p-Nitrobenzoic Acid by Binary Mixtures with Ba2+/TiO2 and MCM-41. Applied Sciences. [Link]

  • ProQuest. (2021). Enhanced Photodegradation of p-Nitrobenzoic Acid by Binary Mixtures with Ba 2+ /TiO 2 and MCM-41. [Link]

  • University of California, Santa Cruz. Photography Lab Safety Guidelines. [Link]

  • Sdfine. 3-nitrobenzoic acid Safety Data Sheet. [Link]

  • Ajmera, D., et al. (2002). Solar-Assisted Photocatalytic Degradation of Benzoic Acid Using Titanium Dioxide as a Photocatalyst. ResearchGate. [Link]

  • PreservationCraft. (2025, April 30). Microfade Testing Protocols for Light-Sensitive Artifacts. [Link]

  • Murdock, D., et al. (2024). Unraveling the Ultrafast Photochemical Dynamics of Nitrobenzene in Aqueous Solution. Journal of the American Chemical Society. [Link]

  • Longchang Chemical. (2021, December 15). Can the reagents that have been stored for a long time be used?. [Link]

  • Gautam, S., et al. (2005). Photocatalytic degradation of 3-nitrobenzenesulfonic acid in aqueous TiO2 suspensions. Journal of Chemical Technology & Biotechnology. [Link]

  • Alpha Chemika. p-NITRO BENZOIC ACID (for synthesis) Safety Data Sheet. [Link]

  • Baertschi, S. W., et al. (2005). Implications of Photostability on the Manufacturing, Packaging, Storage, and Testing of Photosensitive Drug Products. Pharmaceutical Technology. [Link]

  • Loba Chemie. (2015, April 9). 3-NITROBENZOIC ACID FOR SYNTHESIS MSDS. [Link]

  • BD. Protecting photosensitive medication from light. [Link]

  • EHS. (2022, November 23). Ten Tips for Handling Hazardous Chemicals in a Lab. [Link]

  • ResearchGate. (2015, July 10). What kind of light source should be used while working with photosensitive chemicals?. [Link]

  • ResearchGate. (2016, February 8). Is it safe for Aromatic azo compounds to be kept below 8 degree C for long time?. [Link]

  • Asimgil, H., et al. (2023). A Short and Practical Overview on Light-Sensing Proteins, Optogenetics, and Fluorescent Biomolecules inside Biomorphs Used as Optical Sensors. MDPI. [Link]

  • University of Rochester, Department of Chemistry. How to Store Reagents. [Link]

  • LFA Tablet Presses. How To Protect Light Sensitive Products. [Link]

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Method

Application and Protocol for the Microwave-Assisted Synthesis of 4-(2,5-Dioxopyrrolidin-1-yl)-3-nitrobenzoic Acid

Abstract This document provides a comprehensive guide to the rapid and efficient synthesis of 4-(2,5-dioxopyrrolidin-1-yl)-3-nitrobenzoic acid via microwave-assisted organic synthesis (MAOS). This method presents a signi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the rapid and efficient synthesis of 4-(2,5-dioxopyrrolidin-1-yl)-3-nitrobenzoic acid via microwave-assisted organic synthesis (MAOS). This method presents a significant improvement over conventional heating techniques, offering dramatically reduced reaction times, enhanced energy efficiency, and alignment with the principles of green chemistry.[1][2] The protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development who require a reliable method for producing N-substituted succinimide derivatives. These compounds are of significant interest due to their diverse pharmacological activities, serving as key structural motifs in anticonvulsant, anti-inflammatory, and antitumor agents.[3][4] This guide details the reaction mechanism, a step-by-step experimental protocol, safety considerations, and expected analytical characterization of the final product.

Introduction: The Rationale for Microwave-Assisted Synthesis

The formation of an imide ring from an aromatic amine and a cyclic anhydride is a cornerstone of heterocyclic chemistry. Traditionally, this transformation requires prolonged heating, often for several hours, to overcome the energetic barrier of the final cyclization step.[5] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology that directly addresses these limitations.[6] Unlike conventional heating, which relies on inefficient thermal conduction, microwave irradiation delivers energy directly to polar molecules within the reaction mixture.[7] This results in rapid, uniform heating that can accelerate reaction rates by orders of magnitude.[8]

For the synthesis of 4-(2,5-dioxopyrrolidin-1-yl)-3-nitrobenzoic acid, MAOS offers several distinct advantages:

  • Speed: Reactions that typically take hours can be completed in minutes.[1][2]

  • Efficiency: Higher yields are often achieved due to reduced side product formation.[7]

  • Green Chemistry: The protocol can be performed under solvent-free ("neat") conditions, eliminating the need for volatile organic solvents and reducing chemical waste.[1][9]

The target molecule, an N-aryl succinimide derivative, belongs to a class of compounds with significant therapeutic potential, making efficient synthetic routes highly valuable.[3][6]

Reaction Mechanism

The synthesis proceeds through a two-step sequence. The initial step is a rapid, often exothermic, nucleophilic acyl substitution. The primary amine of 4-amino-3-nitrobenzoic acid attacks one of the carbonyl carbons of succinic anhydride, leading to the ring-opening of the anhydride and the formation of an intermediate amido-acid, N-(3-carboxy-2-nitrophenyl)succinamic acid.

The second, and rate-limiting, step is an intramolecular cyclization. The amide nitrogen of the succinamic acid intermediate acts as a nucleophile, attacking the terminal carboxylic acid. This dehydration reaction forms the five-membered succinimide ring. This step typically requires a significant energy input, as the nucleophilicity of the amide nitrogen is diminished by resonance.[5] Microwave irradiation provides the necessary energy to drive this cyclization to completion rapidly.[5]

Reaction_Mechanism Reactant1 4-Amino-3-nitrobenzoic acid Intermediate N-(3-carboxy-2-nitrophenyl)succinamic acid (Amido-acid intermediate) Reactant1->Intermediate Step 1: Nucleophilic Acyl Substitution (Ring Opening) Reactant2 Succinic Anhydride Product 4-(2,5-Dioxopyrrolidin-1-yl)-3-nitrobenzoic acid Intermediate->Product Step 2: Intramolecular Cyclization (Dehydration) - Accelerated by MW Experimental_Workflow A 1. Reagent Preparation (Equimolar amounts of reactants) B 2. Microwave Irradiation (e.g., 150°C, 5-10 min) A->B C 3. Cooling (To room temperature) B->C D 4. Initial Purification (Trituration with water) C->D E 5. Isolation (Vacuum filtration) D->E F 6. Recrystallization (Ethanol/Water) E->F G 7. Final Product (Drying under vacuum) F->G H 8. Characterization (TLC, M.P., NMR, IR, MS) G->H

Figure 2: Step-by-step experimental workflow.

Reaction Setup
  • To a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add 4-amino-3-nitrobenzoic acid (1.00 g, 5.49 mmol).

  • Add succinic anhydride (0.55 g, 5.49 mmol, 1.0 equivalent).

  • Thoroughly mix the solids with a spatula. Note: This reaction is performed under solvent-free (neat) conditions, which is an advantage of this microwave protocol. [1][9]

Microwave Irradiation
  • Seal the reaction vessel securely according to the manufacturer's instructions.

  • Place the vessel inside the microwave reactor cavity.

  • Set the reaction parameters:

    • Temperature: 150 °C (use a ramp time of 2 minutes)

    • Hold Time: 5-10 minutes

    • Power: Dynamic power control to maintain the target temperature

    • Stirring: Medium to high

  • Initiate the microwave irradiation program. Monitor the reaction temperature and pressure throughout the run.

Work-up and Purification
  • After the irradiation is complete, allow the vessel to cool to room temperature (below 50 °C) before carefully opening it.

  • The resulting solid will be a dark, glassy material. Add approximately 10 mL of deionized water and triturate the solid with a spatula. This step is designed to dissolve any unreacted succinic anhydride (which hydrolyzes to the water-soluble succinic acid).

  • Collect the crude solid product by vacuum filtration using a Buchner funnel. Wash the solid with an additional 10 mL of cold deionized water.

  • Transfer the crude solid to a 50 mL Erlenmeyer flask.

  • Recrystallize the product from a mixture of ethanol and water. Add the minimum amount of hot ethanol required to dissolve the solid, then add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water (1:1), and dry under vacuum.

Expected Results and Characterization

  • Yield: Expected yield is in the range of 70-85%.

  • Appearance: Pale yellow to light brown crystalline solid.

  • Thin Layer Chromatography (TLC): Monitor reaction progress using a mobile phase of ethyl acetate:hexanes (e.g., 7:3) with a few drops of acetic acid. The product should have a lower Rf value than the starting amine.

Predicted Spectroscopic Data

As direct experimental data for the title compound is not readily available in public databases, the following characterization data are predicted based on the analysis of its constituent functional groups and related structures such as 4-nitrobenzoic acid and N-aryl succinimides. [10][11][12][13]

  • ¹H NMR (400 MHz, DMSO-d₆) δ (ppm):

    • ~13.5 (s, 1H, -COOH)

    • ~8.5 (d, 1H, Ar-H)

    • ~8.2 (dd, 1H, Ar-H)

    • ~7.8 (d, 1H, Ar-H)

    • ~2.9 (s, 4H, -CH₂CH₂- of succinimide)

  • ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm):

    • ~176.5 (C=O, imide)

    • ~165.0 (C=O, carboxylic acid)

    • ~149.0, 138.0, 135.0, 130.0, 128.0, 125.0 (Aromatic carbons)

    • ~28.0 (-CH₂CH₂- of succinimide)

  • FTIR (KBr, cm⁻¹):

    • 3200-2500 (broad, O-H stretch of carboxylic acid)

    • ~1710 (s, C=O stretch, imide and carboxylic acid)

    • ~1530 & ~1350 (s, N-O stretch, nitro group)

    • ~1200 (s, C-N stretch)

  • Mass Spectrometry (ESI-):

    • [M-H]⁻ calculated for C₁₁H₇N₂O₆: 263.03; found: ~263.0

Safety and Handling

  • Personal Protective Equipment (PPE): Safety goggles, a lab coat, and appropriate gloves must be worn at all times.

  • Microwave Reactor Safety: Only use microwave reactors specifically designed for chemical synthesis. Never use a domestic microwave oven. [5]Ensure reaction vessels are not cracked or damaged and are properly sealed. Do not exceed the recommended volume or pressure limits of the vessel.

  • Chemical Hazards:

    • 4-Amino-3-nitrobenzoic acid: May cause skin, eye, and respiratory irritation.

    • Succinic anhydride: Corrosive. Causes severe skin burns and eye damage. Reacts with water to form succinic acid.

  • Procedure: All operations should be performed in a well-ventilated fume hood.

Conclusion

The microwave-assisted synthesis of 4-(2,5-dioxopyrrolidin-1-yl)-3-nitrobenzoic acid offers a rapid, efficient, and environmentally conscious alternative to traditional synthetic methods. [14]This protocol provides a reliable pathway to obtaining this valuable heterocyclic scaffold, which is of significant interest in medicinal chemistry and drug development. The dramatic reduction in reaction time and the elimination of bulk solvents make this an ideal method for both academic research and industrial process development.

References

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. PMC. Available at: [Link]

  • Microwave-Assisted Synthesis of N-Phenylsuccinimide. Journal of Chemical Education. Available at: [Link]

  • Microwave-Assisted Synthesis of N-Phenylsuccinimide. PMC. Available at: [Link]

  • Microwave assisted organic synthesis (MAOS). International Journal of Chemical Science. Available at: [Link]

  • Research progress in biological activities of succinimide derivatives. PubMed. Available at: [Link]

  • Research progress in biological activities of succinimide derivatives. ResearchGate. Available at: [Link]

  • Method for purification 4-nitrobenzoic acid by complete conversion of 4-nitrotoluene by its oxidation with nitric acid. Google Patents.
  • A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. MDPI. Available at: [Link]

  • Combination of 1H and 13C NMR Spectroscopy. Thieme. Available at: [Link]

  • Recent Advances in Microwave-Assisted Copper-Catalyzed Cross-Coupling Reactions. MDPI. Available at: [Link]

  • PART - 1 INTRODUCTION. BS Publications. Available at: [Link]

  • Solvent and Solvent Free (Neat) Reactions in Microwave Synthesis. CEM Corporation. Available at: [Link]

  • Microwave-assisted Synthesis of Some Benzimidazole Derivatives: A Case for a Comparative Study. Asian Journal of Chemistry. Available at: [Link]

  • 13C NMR Spectrum (1D, 226 MHz, H2O, predicted) (NP0270289). NP-MRD. Available at: [Link]

  • 4-Hydroxy-3-nitrobenzoic acid. NIST WebBook. Available at: [Link]

  • 1H and 13C-NMR data of compounds 2 – 4. ResearchGate. Available at: [Link]

  • Green Chemistry approach for Microwave assisted synthesis of some Traditional Reactions. Asian Journal of Research in Chemistry. Available at: [Link]

  • Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. Beilstein Journals. Available at: [Link]

  • 4-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzoic acid. PubChem. Available at: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 4-Amino-3-nitrobenzoic Acid

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing challenges with the removal of unreacted 4-amino-3-nitrobenzoic acid from their reaction mixtures....

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing challenges with the removal of unreacted 4-amino-3-nitrobenzoic acid from their reaction mixtures. The following troubleshooting guides and frequently asked questions are designed to provide both theoretical understanding and practical, step-by-step protocols to ensure the successful purification of your target compounds.

Frequently Asked Questions (FAQs)

Q1: Why is removing unreacted 4-amino-3-nitrobenzoic acid crucial for my final product's purity?

Unreacted starting materials are a common source of impurities that can significantly impact the yield, purity, and biological activity of your desired compound.[1] 4-Amino-3-nitrobenzoic acid, with its acidic carboxylic group and basic amino group, can interfere with downstream applications and complicate the characterization of your final product.

Q2: What are the key physicochemical properties of 4-amino-3-nitrobenzoic acid that I should consider for purification?

Understanding the properties of 4-amino-3-nitrobenzoic acid is fundamental to selecting an appropriate purification strategy. It is a yellow crystalline solid with a high melting point of around 280°C (with decomposition).[2][3][4] It possesses both an acidic carboxylic acid group and a basic amino group, making its solubility pH-dependent.[5] It is soluble in water, especially at elevated temperatures.[5]

Q3: How do I choose the best initial purification technique?

The choice of purification method depends on the properties of your desired product relative to the 4-amino-3-nitrobenzoic acid impurity.[1]

  • Different Solubility Profiles: If your product and the impurity have significantly different solubilities in a particular solvent, recrystallization is often a good first choice.[1]

  • Different Acidic/Basic Properties: If your product is neutral, an acid-base extraction can effectively remove the amphoteric 4-amino-3-nitrobenzoic acid.[1][6][7]

  • Different Polarity: If there is a notable difference in polarity, column chromatography is a versatile and effective option.[8][9]

Troubleshooting Guides

Guide 1: Purification by Acid-Base Extraction

This method is ideal when your desired product is neutral and the unreacted 4-amino-3-nitrobenzoic acid is the primary impurity. The principle lies in exploiting the acidic and basic functional groups of the impurity to move it between an organic and an aqueous phase.[6][7]

Experimental Protocol: Step-by-Step
  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as diethyl ether or ethyl acetate in a separatory funnel.[1][10]

  • Basic Wash (to remove the carboxylic acid function):

    • Add a saturated aqueous solution of a weak base, like sodium bicarbonate (NaHCO₃), to the separatory funnel.[1] Using a weak base is crucial to deprotonate the carboxylic acid without significantly affecting other sensitive functional groups.

    • Stopper the funnel and shake vigorously, remembering to vent frequently to release any pressure buildup.[11]

    • Allow the layers to separate. The deprotonated 4-amino-3-nitrobenzoate salt will be in the lower aqueous layer.

    • Drain the aqueous layer.

    • Repeat the extraction with the aqueous base two more times to ensure complete removal.[1]

  • Acidic Wash (to remove the amino function):

    • Now, add a dilute aqueous acid, such as 1 M hydrochloric acid (HCl), to the organic layer remaining in the separatory funnel.

    • Shake and vent as before. The protonated amino group will form a salt that is soluble in the aqueous layer.

    • Drain the aqueous layer.

    • Repeat the acidic wash.

  • Final Wash and Drying:

    • Wash the organic layer with brine (saturated NaCl solution) to remove any residual water.[1]

    • Drain the organic layer into a clean flask and dry it over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[1]

    • Filter off the drying agent.

  • Solvent Removal: Remove the organic solvent under reduced pressure using a rotary evaporator to obtain your purified neutral product.[10][12]

Causality and Expertise Insights:

The key to this technique is the reversible conversion of the impurity into a water-soluble salt. The carboxylic acid is deprotonated by the base to form a carboxylate salt, while the amino group is protonated by the acid to form an ammonium salt. These ionic salts are highly soluble in the aqueous phase, while your neutral organic product remains in the organic solvent.[6][7]

Troubleshooting
  • Emulsion Formation: If an emulsion forms at the interface of the two layers, it can be broken by adding a small amount of brine or by gentle swirling.

  • Poor Separation: If the layers do not separate well, ensure you have used sufficient solvent volumes and that the pH of the aqueous washes is appropriate.

Workflow Diagram

AcidBaseExtraction cluster_0 Separatory Funnel cluster_1 Further Purification Crude Crude Mixture in Organic Solvent AddBase Add aq. NaHCO3 Crude->AddBase Step 1 ShakeVent1 Shake & Vent AddBase->ShakeVent1 Step 2 Separate1 Separate Layers ShakeVent1->Separate1 Step 3 Organic1 Organic Layer (Product + Neutral Impurities) Separate1->Organic1 Aqueous1 Aqueous Layer (Deprotonated Impurity) Separate1->Aqueous1 AddAcid Add aq. HCl Organic1->AddAcid Step 4 ShakeVent2 Shake & Vent AddAcid->ShakeVent2 Step 5 Separate2 Separate Layers ShakeVent2->Separate2 Step 6 Organic2 Purified Organic Layer (Product) Separate2->Organic2 Aqueous2 Aqueous Layer (Protonated Impurity) Separate2->Aqueous2 Dry Dry over Na2SO4 Organic2->Dry Step 7 Evaporate Evaporate Solvent Dry->Evaporate Step 8 PureProduct Pure Product Evaporate->PureProduct

Caption: Workflow for Acid-Base Extraction.

Guide 2: Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds when the desired product and the impurity have different solubility profiles in a chosen solvent.[1]

Solubility Data

The selection of an appropriate solvent is critical for successful recrystallization.[1] While specific data for 4-amino-3-nitrobenzoic acid is limited, data for the related 3-nitrobenzoic acid can provide a useful starting point. Generally, solubility increases with temperature.[13]

SolventSolubility of 3-Nitrobenzoic Acid (Mole Fraction, x) at 293.15 K (20°C)Solubility of 3-Nitrobenzoic Acid (Mole Fraction, x) at 313.15 K (40°C)
Methanol0.2350.392
Ethanol0.1630.287
Ethyl Acetate0.1250.226
Acetonitrile0.0940.173
Water0.00060.0011
Data adapted from a study on nitro-substituted benzoic acids.[13]
Experimental Protocol: Step-by-Step
  • Solvent Selection: Choose a solvent in which your desired product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. The unreacted 4-amino-3-nitrobenzoic acid should ideally be either very soluble or insoluble in this solvent at all temperatures.

  • Dissolution: In an Erlenmeyer flask, dissolve the impure solid in the minimum amount of hot solvent.[1]

  • Hot Filtration (if necessary): If there are insoluble impurities (like an insoluble form of 4-amino-3-nitrobenzoic acid), perform a hot filtration to remove them.[1]

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. As the solution cools, the solubility of your desired product will decrease, leading to the formation of crystals. You can further induce crystallization by scratching the inside of the flask or placing it in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.[1]

Troubleshooting
  • No Crystals Form: The solution may not be saturated enough. Try boiling off some of the solvent. If that fails, the chosen solvent may be unsuitable.

  • Oiling Out: If the product separates as an oil, it may be due to a high concentration of impurities or too rapid cooling. Try reheating the solution and allowing it to cool more slowly.

Workflow Diagram

Recrystallization Start Impure Solid AddSolvent Add Minimum Hot Solvent Start->AddSolvent Dissolve Dissolve Solid AddSolvent->Dissolve HotFilter Hot Filtration (if needed) Dissolve->HotFilter Cool Cool Slowly HotFilter->Cool Crystallize Crystals Form Cool->Crystallize Filter Vacuum Filtration Crystallize->Filter Wash Wash with Cold Solvent Filter->Wash Dry Dry Crystals Wash->Dry Pure Pure Crystals Dry->Pure

Caption: Workflow for Recrystallization.

Guide 3: Purification by Column Chromatography

Column chromatography is a highly effective method for separating compounds with different polarities.[8][9] The stationary phase (e.g., silica gel) is polar, and a less polar mobile phase (solvent) is used to elute the compounds. Less polar compounds will travel down the column faster, while more polar compounds will be retained longer.[9]

Experimental Protocol: Step-by-Step
  • Stationary Phase and Mobile Phase Selection:

    • For separating aromatic nitro compounds, a common stationary phase is silica gel.[8]

    • The mobile phase is typically a mixture of a non-polar solvent (e.g., hexane) and a slightly more polar solvent (e.g., ethyl acetate). The ratio of these solvents is optimized using thin-layer chromatography (TLC).

  • Column Packing: Pack a glass column with a slurry of the stationary phase in the mobile phase.

  • Sample Loading: Dissolve the crude mixture in a minimum amount of the mobile phase and carefully load it onto the top of the column.

  • Elution: Add the mobile phase to the top of the column and allow it to flow through, collecting the eluent in fractions.

  • Fraction Analysis: Analyze the collected fractions using TLC to identify which fractions contain your purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

Troubleshooting
  • Poor Separation: The mobile phase may not be optimized. Adjust the solvent polarity based on your TLC analysis.

  • Cracked Column: This can happen if the column runs dry. Always ensure there is solvent above the stationary phase.

Workflow Diagram

ColumnChromatography Start Crude Mixture Dissolve Dissolve in Mobile Phase Start->Dissolve Load Load onto Column Dissolve->Load Elute Elute with Mobile Phase Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions (TLC) Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure Pure Product Evaporate->Pure

Caption: Workflow for Column Chromatography.

References

  • University of California, Riverside. (n.d.). Separation of a Three-Component Organic Mixture using Extraction Techniques and Acid-Base. Retrieved from [Link]

  • UKEssays. (2017, August 17). Synthesis and Purification of Nitrophenols. Retrieved from [Link]

  • CDN. (n.d.). Nitration of Phenol and Purification by Column Chromatography Purpose. Retrieved from [Link]

  • Bond University Research Portal. (2020, July 14). A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification. Retrieved from [Link]

  • Agilent. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Column. Retrieved from [Link]

  • Google Patents. (n.d.). US3177247A - Preparation of 4-acetamido-3-nitrobenzoic acid.
  • University of California, Davis. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • ResearchGate. (2025, December 5). Extraction of Acidic, Basic, and Neutral Components from an Organic Mixture: Benzoic Acid, Ethyl 4-Aminobenzoate, and 9-Fluorenone. Retrieved from [Link]

  • ResearchGate. (2020, December 29). How to remove excess starting material Pyrenecarboxyaldehyde?. Retrieved from [Link]

  • Harper College. (n.d.). ACID/BASE SEPARATION OF A MIXTURE. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, September 27). 4.7: Reaction Work-Ups. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). 8.4 - Extraction and Washing Guide. Retrieved from [Link]

  • Sciencemadness.org. (2010, April 21). Isolation, Purification and Chromatography of Nitro Compounds and Explosives. Retrieved from [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • Loughborough University Research Repository. (2009, August 12). Separation of Aryl Nitro-Compounds by HPLC on Monolithic Columns. Retrieved from [Link]

  • ResearchGate. (n.d.). The solubility of 3-nitrobenzoic acid in seven solvents. Retrieved from [Link]

  • Biotage. (2023, February 6). What is the best way to purify a crude reaction mixture that auto-crystallizes?. Retrieved from [Link]

  • PMC. (n.d.). 3-Aminobenzoic acid–4-nitrobenzoic acid (1/1). Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Nitrobenzoic acid. Retrieved from [Link]

  • CDC Stacks. (n.d.). Supporting Information. Retrieved from [Link]

  • Quiver India. (n.d.). 4-Amino-3-nitrobenzoic acid - CAS No : [ 1588-83-6] Availability. Retrieved from [Link]

Sources

Optimization

Minimizing decomposition of 4-(2,5-Dioxopyrrolidin-1-yl)-3-nitrobenzoic acid during heating

A Guide to Minimizing Decomposition & Maximizing Conjugation Efficiency Welcome to the technical support guide for 4-(2,5-Dioxopyrrolidin-1-yl)-3-nitrobenzoic acid. This resource is designed for researchers, scientists,...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Minimizing Decomposition & Maximizing Conjugation Efficiency

Welcome to the technical support guide for 4-(2,5-Dioxopyrrolidin-1-yl)-3-nitrobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability of this reagent, troubleshoot common experimental challenges, and offer field-proven protocols to ensure successful conjugation. As Senior Application Scientists, we understand that success lies in mastering the nuances of the reagents. This guide explains not just the "how," but the critical "why" behind each recommendation.

Section 1: Foundational Principles - Understanding the Instability of Your Reagent

4-(2,5-Dioxopyrrolidin-1-yl)-3-nitrobenzoic acid is a powerful tool for creating stable amide bonds with primary amines on proteins, peptides, and other biomolecules.[] However, its reactivity is a double-edged sword. The N-hydroxysuccinimide (NHS) ester is highly susceptible to environmental factors, and the presence of a nitro group on the aromatic ring introduces specific electronic considerations that must be managed.

The Primary Culprit: Hydrolysis

The most significant decomposition pathway you will encounter during your experiments is not thermal breakdown in the classical sense, but hydrolysis . In an aqueous environment, water can act as a nucleophile, attacking the activated ester. This reaction, which competes directly with your desired amine reaction (aminolysis), renders the reagent inactive by converting it back to the original carboxylic acid.[2][3] Heating your reaction will dramatically accelerate this undesirable hydrolysis.

cluster_0 Competing Reaction Pathways Reagent NHS Ester (Active) Product Stable Amide Bond (SUCCESS) Reagent->Product Aminolysis (Desired Reaction) Decomposition Inactive Carboxylic Acid (FAILURE) Reagent->Decomposition Hydrolysis (Competing Reaction) Amine Target Primary Amine (R-NH₂) Water Water (H₂O) cluster_1 Troubleshooting Workflow Start Low Conjugation Yield Check1 Check Reaction Conditions Start->Check1 Check2 Assess Reagent Quality Check1->Check2 Conditions OK Sol1 Adjust pH to 7.2-8.5 Lower Temp to 4°C-RT Check1->Sol1 Issue Found Check3 Analyze Buffer Composition Check2->Check3 Reagent OK Sol2 Use Freshly Weighed Reagent Warm to RT Before Opening Check2->Sol2 Issue Found Sol3 Use Amine-Free Buffer (e.g., PBS, HEPES) Check3->Sol3 Issue Found End Improved Yield Sol1->End Sol2->End Sol3->End cluster_2 NHS Ester Activity QC Workflow Step1 1. Dissolve 1-2 mg NHS Ester in 2 mL Amine-Free Buffer Step2 2. Measure Initial Absorbance at 260 nm (A_initial) Step1->Step2 Step3 3. Add 100 µL 0.5M NaOH to 1 mL of solution Step2->Step3 Step4 4. Immediately Measure Final Absorbance at 260 nm (A_final) Step3->Step4 Decision Is A_final > A_initial? Step4->Decision Result1 YES: Reagent is Active Decision->Result1 Yes Result2 NO: Reagent is Inactive Decision->Result2 No

Sources

Troubleshooting

N-Aryl Succinimide Synthesis: A Technical Support and Troubleshooting Guide

Welcome to our dedicated technical support center for the synthesis of N-aryl succinimides. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and err...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for the synthesis of N-aryl succinimides. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and errors encountered during the synthesis of this important class of compounds. Drawing from established literature and extensive laboratory experience, this resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to enhance your synthetic success.

Understanding the Core Synthesis: The Amic Acid Pathway

The most fundamental route to N-aryl succinimides involves a two-step process: the formation of an N-arylsuccinamic acid intermediate, followed by cyclodehydration.[1][2][3] Understanding this pathway is crucial for diagnosing issues in your synthesis.

cluster_0 Step 1: Amic Acid Formation cluster_1 Step 2: Cyclodehydration Succinic_Anhydride Succinic Anhydride Amic_Acid N-Arylsuccinamic Acid Intermediate Succinic_Anhydride->Amic_Acid + Aryl Amine Aryl_Amine Aryl Amine Aryl_Amine->Amic_Acid N_Aryl_Succinimide N-Aryl Succinimide Amic_Acid->N_Aryl_Succinimide Dehydrating Agent / Heat

Caption: General two-step synthesis pathway for N-aryl succinimides.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is consistently low. What are the common culprits and how can I improve it?

Low yields are a frequent frustration in N-aryl succinimide synthesis. Several factors can contribute to this issue:

  • Incomplete Cyclization of the Amic Acid Intermediate: The conversion of the N-arylsuccinamic acid to the final imide is often the most challenging step. Traditional methods relying solely on high temperatures can be inefficient and lead to side product formation.[2][4]

    • Solution: Employ a dehydrating agent. Acetic anhydride in the presence of a base like sodium acetate is a classic choice.[1] Other effective reagents include cyanuric chloride with triethylamine or polyphosphate ester (PPE).[1][3] PPE is a particularly mild reagent that can be used even with sensitive functional groups like phenols.[3][5]

  • Substituent Effects on the Aryl Amine: The electronic nature of the substituents on the aniline starting material significantly impacts its nucleophilicity. Electron-withdrawing groups decrease the reactivity of the amine, leading to slower and less efficient reactions.[6] Conversely, electron-donating groups can enhance reactivity.

  • Reaction Conditions:

    • Temperature: While heat is necessary for cyclization, excessive temperatures can lead to degradation of starting materials or products, especially with thermally sensitive compounds.[3]

    • Solvent: The choice of solvent can influence reaction rates and solubility of intermediates. While traditional methods use organic solvents, greener alternatives like hot water have been shown to be effective, particularly for N-alkyl succinimides, though yields for N-aryl succinimides may be slightly lower.[4][6]

Q2: I'm observing significant side product formation. What are the likely side reactions and how can I minimize them?

Side product formation is a common issue, particularly with thermal cyclization methods.[3]

  • Acetylation of Functional Groups: When using acetic anhydride as a dehydrating agent, sensitive functional groups on the aryl amine (e.g., phenols) can undergo acetylation, leading to unwanted byproducts.[3][5]

    • Solution: If your substrate contains sensitive functional groups, consider using a milder dehydrating agent like polyphosphate ester (PPE).[3]

  • Polymerization/Decomposition: At very high temperatures, starting materials and the amic acid intermediate can decompose or polymerize, reducing the yield of the desired product.

  • Incomplete Reaction: Unreacted N-arylsuccinamic acid is a common impurity if the cyclization is not driven to completion.

Q3: My purification is proving difficult. What are some effective purification strategies?

Purification can be challenging due to the similar polarities of the product and the amic acid intermediate.

  • Recrystallization: This is often the most effective method for obtaining highly pure N-aryl succinimide.[1] A common solvent system is ethanol/water.[7]

  • Aqueous Workup: An aqueous workup with a mild base, such as sodium bicarbonate, can help remove acidic impurities like unreacted succinic acid or the N-arylsuccinamic acid intermediate.[1][8] The desired N-aryl succinimide is typically insoluble in aqueous bicarbonate.[1]

  • Column Chromatography: For challenging separations, silica gel column chromatography can be employed.[8][9]

Q4: Are there "greener" or more efficient synthesis methods available?

Yes, several modern methods offer improvements over traditional protocols in terms of efficiency and environmental impact.

  • Microwave-Assisted Organic Synthesis (MAOS): Microwave irradiation can dramatically reduce reaction times from hours to minutes.[7] This method can be performed solvent-free, making it a "greener" alternative.[7]

  • Synthesis in Hot Water: For certain substrates, performing the reaction in hot water (around 100°C) without any catalyst can be a simple and environmentally friendly approach.[4][6][10] While yields for N-aryl succinimides may be moderate (65-81%), the elimination of organic solvents is a significant advantage.[6]

  • One-Pot Syntheses: Several one-pot procedures have been developed that avoid the isolation of the amic acid intermediate, simplifying the workflow.[1][5] For example, reacting succinic anhydride and the amine in acetic acid, followed by the addition of zinc powder, can directly yield the N-aryl succinimide.[1]

Advanced Synthesis Approaches: Cross-Coupling Reactions

For more complex N-aryl succinimides, particularly those that are difficult to access through direct condensation, transition metal-catalyzed cross-coupling reactions offer a powerful alternative.

Buchwald-Hartwig Amination

This palladium-catalyzed reaction couples an aryl halide or triflate with an amine (in this case, succinimide).[11][12] It is a versatile method with a broad substrate scope.[11]

Common Issues and Troubleshooting in Buchwald-Hartwig Amination:

  • Catalyst and Ligand Choice: The selection of the palladium source and the phosphine ligand is critical.[13][14] While Pd(OAc)₂ is sometimes used, pre-catalysts often provide more reliable results.[13] The choice of ligand depends on the specific substrates.[14]

  • Base Selection: The choice of base is crucial and can significantly impact the reaction outcome.[15] Common bases include sodium tert-butoxide (NaOt-Bu).

  • Solvent: Anhydrous, deoxygenated solvents are essential for this reaction. Toluene and dioxane are commonly used.[16]

  • Aryl Halide Reactivity: The reactivity of the aryl halide follows the general trend: I > Br > Cl.[14] Aryl chlorides can be particularly challenging coupling partners.[13]

Ullmann Condensation

This copper-catalyzed reaction is another valuable tool for C-N bond formation.[17][18] Modern protocols often use ligands to facilitate the reaction under milder conditions than the harsh, high-temperature conditions of the traditional Ullmann reaction.[18][19][20]

cluster_0 Buchwald-Hartwig Amination cluster_1 Ullmann Condensation Aryl_Halide_BH Aryl Halide/Triflate N_Aryl_Succinimide_BH N-Aryl Succinimide Aryl_Halide_BH->N_Aryl_Succinimide_BH + Succinimide [Pd Catalyst, Ligand, Base] Succinimide_BH Succinimide Succinimide_BH->N_Aryl_Succinimide_BH Aryl_Halide_U Aryl Halide N_Aryl_Succinimide_U N-Aryl Succinimide Aryl_Halide_U->N_Aryl_Succinimide_U + Succinimide [Cu Catalyst, Ligand, Base] Succinimide_U Succinimide Succinimide_U->N_Aryl_Succinimide_U

Caption: Cross-coupling approaches to N-aryl succinimide synthesis.

Experimental Protocols

Protocol 1: One-Pot Synthesis of N-Aryl Succinimides using Zinc and Acetic Acid[1]

This protocol offers a straightforward and economical one-pot method.

  • Dissolve the aryl amine (0.040 mol) in acetic acid (35 mL).

  • Add succinic anhydride (0.044 mol) at once with vigorous stirring. Continue stirring for 10 minutes at room temperature.

  • To this reaction mixture, add zinc powder (2 mol) at once. The temperature will increase to approximately 55°C.

  • Stir the reaction mixture for an additional 1.5 hours, maintaining the temperature at 55°C.

  • Allow the mixture to cool to room temperature and filter to remove unreacted zinc.

  • Pour the filtrate onto crushed ice (150 g).

  • Collect the resulting solid by filtration and wash with water.

  • Purify the crude product by recrystallization from ethyl alcohol.

Parameter Value
Reactants Aryl amine, Succinic anhydride
Reagents Acetic acid, Zinc powder
Reaction Time ~1.5 hours
Temperature 55°C
Workup Aqueous precipitation, Filtration
Purification Recrystallization
Protocol 2: Microwave-Assisted Solvent-Free Synthesis[7]

This protocol is rapid and environmentally friendly.

  • In a microwave-safe vessel, thoroughly mix the aryl amine and succinic anhydride.

  • Place the vessel in a domestic microwave oven.

  • Heat the mixture using short bursts of microwave irradiation for a total of 4 minutes.

  • Allow the reaction mixture to cool.

  • Purify the product by recrystallization from an ethanol:water solution.

Parameter Value
Reactants Aryl amine, Succinic anhydride
Conditions Solvent-free, Microwave irradiation
Reaction Time 4 minutes
Workup Direct recrystallization
Purification Recrystallization

References

  • Bozdoğan, B., Erşatır, M., Demirkol, O., Akbaşlar, D., & Giray, E. S. (2017). Simple and efficient synthesis of N-alkyl and N-aryl succinimides in hot water. Turkish Journal of Chemistry, 41, 217-227. [Link]

  • Bozdoğan, B., Erşatır, M., Demirkol, O., & Akbaşlar, D. (2017). A reasonable mechanism for N-Substituted succinimide synthesis in hot water. ResearchGate. [Link]

  • Mahale, K. A., Gosavi, K. S., Patil, N. S., Chaudhari, S. A., Patil, V. M., Gaikwad, N. D., & Patil, S. V. (2018). One Pot Green Synthesis of N- substituted Succinimide. International Journal of Chemical and Physical Sciences, 7, 216-222. [Link]

  • Bozdoğan, B., Erşatır, M., Demirkol, O., Akbaşlar, D., & Giray, E. S. (2016). Simple and efficient synthesis of N-alkyl and N-aryl succinimides in hot water. Synthetic Communications, 46(24), 2017-2023. [Link]

  • Nikpassand, M., & Zare, M. (2009). Solid-Phase Synthesis of N-Aryl Succinimides. ResearchGate. [Link]

  • Miles, W. H., & Dethoff, E. A. (2008). Microwave-Assisted Synthesis of N-Phenylsuccinimide. Journal of Chemical Education, 85(1), 104. [Link]

  • Locke, G. M., & Widen, J. C. (2021). Synthesis and evaluation of N-arylsulfonylated succinimides as activity-based probes. Bioorganic & Medicinal Chemistry Letters, 49, 128285. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Tretyakov, B., Gadomsky, S., & Terentiev, A. (2023). A Reaction of N-substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. Beilstein Archives. [Link]

  • Tretyakov, B. A., Gadomsky, S. Y., & Terentiev, A. A. (2023). A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. Molecules, 28(9), 3783. [Link]

  • Kunz, K., Scholz, U., & Ganzer, D. (2003). Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds. Synlett, 2003(15), 2428-2439. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of succinimides. Organic Chemistry Portal. [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Wikipedia. [Link]

  • Reddit. (2018, September 6). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry. [Link]

  • American Chemical Society Green Chemistry Institute. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable. [Link]

  • Rudolf, B., Kosińska, A., & Woźniak, K. (2021). A Useful Synthetic Route to N-Nonsubstituted Succinimides via Light-Induced Degradation of Metallocarbonyl Complexes. Organometallics, 40(6), 792-800. [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Singh, P., & Kumar, D. (2018). Esterification of Aryl/Alkyl Acids Catalysed by N-bromosuccinimide under Mild Reaction Conditions. Molecules, 23(9), 2229. [Link]

  • Ye, Z., & Li, C. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Catalysts, 10(10), 1103. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. Organic Chemistry Portal. [Link]

  • Monnier, F., & Taillefer, M. (2009). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Angewandte Chemie International Edition, 48(38), 6954-6971. [Link]

  • Locke, G. M., & Widen, J. C. (2021). Synthesis and evaluation of N-arylsulfonylated succinimides as activity-based probes. Bioorganic & medicinal chemistry letters, 49, 128285. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Analysis of 4-(2,5-Dioxopyrrolidin-1-yl)-3-nitrobenzoic Acid

Structural Rationale and Predicted ¹H NMR Spectrum The structure of 4-(2,5-Dioxopyrrolidin-1-yl)-3-nitrobenzoic acid combines three key functionalities: a benzoic acid core, a strongly electron-withdrawing nitro group, a...

Author: BenchChem Technical Support Team. Date: February 2026

Structural Rationale and Predicted ¹H NMR Spectrum

The structure of 4-(2,5-Dioxopyrrolidin-1-yl)-3-nitrobenzoic acid combines three key functionalities: a benzoic acid core, a strongly electron-withdrawing nitro group, and a succinimide substituent. Each of these groups exerts a distinct electronic effect, influencing the chemical environment and, consequently, the resonance frequencies of the nearby protons.

The molecule presents two distinct sets of proton signals: those from the succinimide ring and those from the aromatic ring, in addition to the acidic proton of the carboxyl group.

Caption: Molecular structure of 4-(2,5-Dioxopyrrolidin-1-yl)-3-nitrobenzoic acid with proton labels.

Predicted Chemical Shifts (in DMSO-d₆):

  • Succinimide Protons (Hs): The four protons on the succinimide ring are chemically equivalent due to free rotation. They are expected to appear as a sharp singlet. Based on data for succinimide and its derivatives, this signal should be in the range of δ 2.8 - 2.9 ppm .[1][2][3]

  • Aromatic Protons (Ha, Hb, Hc): The 1,2,4-trisubstituted aromatic ring will give rise to three distinct signals.

    • Hc: This proton is ortho to the carboxylic acid and meta to the succinimide group. It will likely be a doublet. Due to the deshielding effect of the ortho -COOH group, its shift is predicted to be around δ 8.2 - 8.4 ppm .

    • Hb: This proton is ortho to the highly electron-withdrawing nitro group and meta to the carboxylic acid. The strong deshielding from the nitro group will shift this proton significantly downfield, appearing as a doublet. The predicted shift is in the range of δ 8.5 - 8.7 ppm .

    • Ha: This proton is ortho to the succinimide group and meta to both the nitro and carboxylic acid groups. It will appear as a doublet of doublets. Its chemical shift will be influenced by all three substituents, with a predicted range of δ 7.9 - 8.1 ppm .

  • Carboxylic Acid Proton (Hacid): This acidic proton will appear as a broad singlet at a very downfield position, characteristic of carboxylic acids in DMSO-d₆ solvent. The expected chemical shift is δ > 13 ppm .[4] This signal is often broad and may exchange with residual water in the solvent.

Comparative Analysis with Related Compounds

To substantiate our predictions, we can compare the expected shifts with experimental data from structurally similar compounds. The choice of DMSO-d₆ as the solvent is crucial for ensuring the solubility of the acid and for observing the carboxylic proton.[4]

CompoundAromatic Protons (δ, ppm)Other Protons (δ, ppm)SolventReference
4-(2,5-Dioxopyrrolidin-1-yl)-3-nitrobenzoic acid (Predicted) Ha: ~7.9-8.1 (dd)Hb: ~8.5-8.7 (d)Hc: ~8.2-8.4 (d)Hs: ~2.8-2.9 (s)Hacid: >13 (br s)DMSO-d₆-
3-Nitrobenzoic Acid ~7.7 - 8.2 (complex multiplet)Hacid: >13 (br s)DMSO-d₆[4]
4-Nitrobenzoic Acid ~8.1 - 8.4 (two doublets)Hacid: ~13.5 (br s)DMSO-d₆[5][6]
Succinimide -~2.77 (s)CDCl₃[1]
Succinimide -~2.6 (s, approx.)DMSO-d₆[3]

This comparison highlights the expected influence of the substituents. The aromatic protons in our target molecule are predicted to be further downfield compared to 3-nitrobenzoic acid due to the additional substituent. The pattern will be more complex than that of 4-nitrobenzoic acid because of the lower symmetry.

Experimental Protocol for ¹H NMR Acquisition

This section provides a robust, self-validating protocol for acquiring a high-quality ¹H NMR spectrum of the title compound.

Objective: To obtain a high-resolution ¹H NMR spectrum for structural confirmation and purity assessment.

Materials:

  • 4-(2,5-Dioxopyrrolidin-1-yl)-3-nitrobenzoic acid (5-10 mg)

  • Deuterated dimethyl sulfoxide (DMSO-d₆, ≥99.9% D)

  • NMR tube (5 mm, high precision)

  • Pipettes and vials

G cluster_prep Sample Preparation cluster_acq Data Acquisition (≥400 MHz Spectrometer) cluster_proc Data Processing prep1 Weigh 5-10 mg of sample prep2 Dissolve in ~0.7 mL DMSO-d6 prep1->prep2 prep3 Vortex until fully dissolved prep2->prep3 prep4 Transfer to NMR tube prep3->prep4 acq1 Lock on DMSO-d6 signal prep4->acq1 acq2 Shim for optimal homogeneity acq1->acq2 acq3 Set acquisition parameters (e.g., 16 scans, 4s relaxation delay) acq2->acq3 acq4 Acquire spectrum acq3->acq4 proc1 Apply Fourier Transform acq4->proc1 proc2 Phase correction proc1->proc2 proc3 Baseline correction proc2->proc3 proc4 Reference to residual DMSO peak (δ 2.50 ppm) proc3->proc4 proc5 Integrate signals proc4->proc5

Caption: Standard workflow for ¹H NMR analysis of the target compound.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the synthesized 4-(2,5-Dioxopyrrolidin-1-yl)-3-nitrobenzoic acid into a clean, dry vial.

    • Add approximately 0.7 mL of DMSO-d₆. The use of DMSO-d₆ is critical for solubilizing the carboxylic acid and for observing the exchangeable acid proton.[4]

    • Gently vortex or sonicate the sample to ensure complete dissolution.

    • Transfer the clear solution into a 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the sample into the NMR spectrometer (a 400 MHz or higher field instrument is recommended for better resolution of the aromatic region).

    • Lock the spectrometer on the deuterium signal of the DMSO-d₆ solvent.

    • Perform automatic or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.

    • Set appropriate acquisition parameters. A standard pulse sequence (zg30) is sufficient. Use a sufficient number of scans (e.g., 16 to 64) to achieve a good signal-to-noise ratio. A relaxation delay (d1) of at least 4 seconds is recommended to ensure quantitative integration, especially for the aromatic protons.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Perform zero-order and first-order phase correction manually to ensure all peaks are in positive, absorptive phase.

    • Apply a baseline correction to obtain a flat baseline across the spectrum.

    • Calibrate the chemical shift scale by setting the residual DMSO solvent peak to δ 2.50 ppm.[7]

    • Integrate all signals. The integration ratio of the aromatic protons (1H + 1H + 1H) to the succinimide protons (4H) should be approximately 3:4.

Trustworthiness and Self-Validation: This protocol is self-validating. The internal consistency of the integration values (3 aromatic protons vs. 4 succinimide protons) provides a direct check on the sample's purity and structural integrity. Any significant deviation from the expected 3:4 ratio would indicate the presence of impurities or an incorrect structure.

References

  • ResearchGate. H NMR Chemical Shift(ä) for Succinimide Derivatives and Their Oxides. Available at: [Link]

  • Amanote Research. (PDF) Proton Nuclear Magnetic Resonances of Succinimide, Maleimide and Their Derivatives. Available at: [Link]

  • Royal Society of Chemistry. VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Available at: [Link]

  • Wiley Online Library. Experimental and theoretical IR, Raman, NMR spectra of 2‐, 3‐, and 4‐nitrobenzoic acids. Available at: [Link]

  • ResearchGate. (PDF) Complete NMR assignment of succinimide, its detection and quantification in peptides and intact proteins. Available at: [Link]

  • University Website. Chemical shifts. Available at: [Link]

  • PubChem. 4-Nitrobenzoic Acid. Available at: [Link]

  • SpectraBase. Succinimide - Optional[1H NMR] - Spectrum. Available at: [Link]

  • Matrix Fine Chemicals. 4-(2,5-DIOXOPYRROLIDIN-1-YL)BENZOIC ACID | CAS 60693-33-6. Available at: [Link]

  • PubChem. 4-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzoic acid. Available at: [Link]

  • ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available at: [Link]

  • CDC Stacks. Supporting Information. Available at: [Link]

  • Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. Available at: [Link]

  • Chemistry Connected. 1H NMR Chemical Shifts. Available at: [Link]

  • PMC. Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. Available at: [Link]

  • Ataman Kimya. NITROBENZOIC ACID. Available at: [Link]

  • The Good Scents Company. 4-nitrobenzoic acid. Available at: [Link]

  • MDPI. NMR and Docking Calculations Reveal Novel Atomistic Selectivity of a Synthetic High-Affinity Free Fatty Acid vs. Free Fatty Acid. Available at: [Link]

Sources

Comparative

Reference Standard Characterization Guide: 4-(2,5-Dioxopyrrolidin-1-yl)-3-nitrobenzoic Acid

[1][2] Executive Summary & Technical Context[1][2][3][4][5][6][7][8] The characterization of 4-(2,5-Dioxopyrrolidin-1-yl)-3-nitrobenzoic acid (hereafter referred to as DSNB ) presents a unique set of challenges distinct...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Technical Context[1][2][3][4][5][6][7][8]

The characterization of 4-(2,5-Dioxopyrrolidin-1-yl)-3-nitrobenzoic acid (hereafter referred to as DSNB ) presents a unique set of challenges distinct from typical stable organic acids. As a critical intermediate in the synthesis of heterobifunctional crosslinkers and a degradation marker for antibody-drug conjugates (ADCs), the accuracy of its reference standard assignment directly impacts the quantification of potentially immunogenic impurities in final drug products.

The core challenge lies in the succinimide moiety (2,5-dioxopyrrolidin-1-yl).[1][2] Positioned ortho to a strongly electron-withdrawing nitro group, the succinimide ring is electronically activated, making it highly susceptible to hydrolysis (ring-opening) to form the corresponding succinamic acid derivatives.[1]

This guide compares the performance of the two primary methodologies for assigning potency to DSNB reference standards: the traditional Mass Balance Approach and the modern Quantitative NMR (qNMR) method.

Comparative Analysis: qNMR vs. Mass Balance[4][6][9]

For DSNB, the choice of characterization method is not merely a matter of preference but of scientific validity. The high reactivity of the succinimide ring renders the traditional Mass Balance approach prone to "potency overestimation."[2]

Method A: Mass Balance (Traditional)

Formula:[2][3]


[1][2]
Method B: Quantitative NMR (qNMR) (Recommended)

Principle:[2][3][4][5][6] Direct ratio measurement of the analyte against a NIST-traceable internal standard (IS) in solution.[2]

Performance Matrix
FeatureMethod A: Mass Balance Method B: qNMR (Gold Standard) Scientific Rationale for DSNB
Accuracy Moderate to LowHigh Mass Balance accumulates errors from TGA, KF, and HPLC.[1][2] qNMR is a direct measurement.[2][7][4][5]
Specificity MediumHigh HPLC may co-elute the hydrolyzed succinamic acid impurity if the gradient is not optimized. qNMR resolves these protons distinctly.[2]
Sample Requirement High (>100 mg)Low (<10 mg) Critical for expensive or scarce synthetic batches.[2]
Stability Risk HighLow Mass Balance requires long HPLC runs (hydrolysis risk).[2] qNMR is a rapid "snapshot" in DMSO-d6.[1][2]
Traceability IndirectDirect (SI) qNMR links directly to the Internal Standard (e.g., NIST Benzoic Acid).[2]

Critical Degradation Pathway

Understanding the degradation of DSNB is essential for interpreting HPLC and NMR data.[2] The succinimide ring opens to form two possible regioisomers of the succinamic acid.[2]

DSNB_Degradation Figure 1: Hydrolysis pathway of DSNB. The electron-deficient ring facilitates rapid opening to succinamic acid impurities. DSNB Target: DSNB (Intact Succinimide Ring) Hydrolysis Hydrolysis (pH > 7 or moisture) DSNB->Hydrolysis Impurity_A Impurity A: Succinamic Acid Isomer 1 Hydrolysis->Impurity_A Ring Opening Impurity_B Impurity B: Succinamic Acid Isomer 2 Hydrolysis->Impurity_B Ring Opening

[1]

Detailed Experimental Protocols

Protocol A: Primary Certification via qNMR (Recommended)

Objective:[2] Assign absolute purity (potency) with <1.0% uncertainty.

1. Internal Standard (IS) Selection:

  • Compound: Maleic Acid (Traceable to NIST SRM).[2]

  • Why: It provides a sharp singlet at ~6.3 ppm (in DMSO-d6), well-separated from the aromatic region of DSNB (7.5–8.5 ppm) and the succinimide protons (~2.9 ppm).[2]

2. Sample Preparation:

  • Weigh 10.0 mg of DSNB and 5.0 mg of Maleic Acid (IS) into the same vial using a micro-balance (readability 0.001 mg).

  • Dissolve in 0.7 mL DMSO-d6 (99.9% D).

  • Note: Avoid CDCl3 or D2O; DSNB has poor solubility in chloroform and hydrolyzes in water.[2]

3. Acquisition Parameters (400 MHz or higher):

  • Pulse Angle: 90°.

  • Relaxation Delay (d1): 60 seconds. (Crucial: T1 for nitro-aromatics can be long; insufficient d1 leads to integration errors).

  • Scans: 16 or 32 (to ensure SNR > 300:1).

  • Temperature: 298 K (controlled).

4. Calculation: ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="ng-star-inserted display">



Where 

= Integral,

= Number of protons,

= Molar mass,

= gravimetric mass,

= Purity.[2][8][3][9][4][6]
Protocol B: Orthogonal Purity via HPLC-UV

Objective: Determine chromatographic purity and detect related impurities (succinamic acid, free 3-nitrobenzoic acid).

1. Column Strategy:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[2]

  • Critical: Use a column stable at low pH.[2]

2. Mobile Phase:

  • Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water.[2]

  • Solvent B: 0.1% TFA in Acetonitrile.[2]

  • Rationale: The acidic modifier (pH ~2) keeps the carboxylic acid protonated (improving peak shape) and, more importantly, stabilizes the succinimide ring during the run. Neutral buffers (phosphate pH 7) will cause on-column degradation.[1][2]

3. Gradient:

  • 0 min: 5% B[1][2]

  • 15 min: 95% B[1][2]

  • 20 min: 95% B[1][2]

4. Detection:

  • Wavelength: 254 nm (aromatic) and 210 nm (succinimide carbonyls).[2]

  • Note: The succinamic acid impurity usually elutes earlier than the DSNB parent peak due to increased polarity from the free acid/amide formation.[2]

Characterization Workflow & Decision Logic

This diagram illustrates the decision matrix for qualifying a DSNB reference standard.

Workflow Figure 2: Qualification workflow. qNMR is prioritized for potency assignment due to the molecule's lability. Start Crude DSNB Material Solubility Solubility Check (DMSO vs Water) Start->Solubility Structure Structural ID (1H-NMR, MS, IR) Solubility->Structure Purity_Screen HPLC Purity Screen (Acidic Mobile Phase) Structure->Purity_Screen Decision Is HPLC Purity > 98.0%? Purity_Screen->Decision Repurify Recrystallize (Avoid hydrolysis) Decision->Repurify No qNMR Primary Certification: qNMR (DMSO-d6) Decision->qNMR Yes MassBalance Secondary Check: TGA + KF + ROI Decision->MassBalance Orthogonal Data Repurify->Purity_Screen COA Generate COA (Assign Potency) qNMR->COA Primary Value MassBalance->COA Supporting Data

References

  • BIPM (Bureau International des Poids et Mesures). Internal standard reference data for qNMR. (Guidance on selecting Maleic Acid/DMSO-d6 systems). [Link][2]

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay."[2] Journal of Natural Products, 2012.[2] (Seminal paper comparing Mass Balance vs. qNMR). [Link]

  • PubChem. Compound Summary: 4-(2,5-dioxopyrrolidin-1-yl)benzoic acid derivatives. (Structural confirmation and physical properties). [Link]

  • Lyon, R. P., et al. "Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates."[1][2] Nature Biotechnology, 2014.[2] (Provides context on the hydrolysis rates of succinimide rings in ADCs). [Link]

Sources

Validation

A Researcher's Guide to Amine-Reactive Labeling: A Comparative Analysis of 4-(2,5-Dioxopyrrolidin-1-yl)-3-nitrobenzoic acid and its Alternatives

In the dynamic fields of proteomics, drug development, and diagnostics, the precise modification of proteins and other biomolecules is paramount. Amine-reactive crosslinkers, particularly those possessing N-hydroxysuccin...

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic fields of proteomics, drug development, and diagnostics, the precise modification of proteins and other biomolecules is paramount. Amine-reactive crosslinkers, particularly those possessing N-hydroxysuccinimide (NHS) esters, are indispensable tools for covalently attaching labels, tags, or other functional moieties to primary amines found on lysine residues and the N-termini of polypeptides. The choice of the right reagent is critical, as it influences not only the efficiency of conjugation but also the ability to monitor the reaction and characterize the final product.

This guide provides an in-depth technical comparison of 4-(2,5-Dioxopyrrolidin-1-yl)-3-nitrobenzoic acid , a chromophoric amine-reactive reagent, with a selection of commonly used alternatives. We will delve into their UV-Vis absorption properties, the underlying chemical principles, and provide practical experimental protocols to empower researchers to make informed decisions for their specific applications.

The Significance of a Chromophore: 4-(2,5-Dioxopyrrolidin-1-yl)-3-nitrobenzoic acid

4-(2,5-Dioxopyrrolidin-1-yl)-3-nitrobenzoic acid is an amine-reactive labeling reagent distinguished by the presence of a nitroaromatic ring. This structural feature, the nitrobenzoic acid moiety, acts as a chromophore, a group that absorbs light in the ultraviolet-visible region of the electromagnetic spectrum. This intrinsic property allows for the direct spectrophotometric monitoring of the labeling reaction and can aid in the characterization of the resulting conjugate.

The UV-Vis absorption of this molecule is primarily governed by electronic transitions within the nitro-substituted benzene ring. The key transitions are:

  • π → π* transitions: These are high-energy transitions of electrons from bonding (π) to anti-bonding (π*) molecular orbitals within the aromatic system. The presence of the electron-withdrawing nitro group and the carboxyl group conjugated with the benzene ring influences the energy of these transitions.

  • n → π* transitions: These are lower-energy transitions of non-bonding (n) electrons, typically from the oxygen atoms of the nitro and carboxyl groups, to anti-bonding (π*) orbitals of the aromatic ring.

  • λmax ≈ 215 nm (log ε = 4.35)

  • λmax ≈ 255 nm (log ε = 3.85)[1]

The N-hydroxysuccinimide (NHS) ester group itself also contributes to the UV absorbance, typically in the 260-280 nm range. Upon reaction with a primary amine or hydrolysis, the NHS group is released and can be detected, providing an indirect method to monitor the reaction progress.

A Comparative Look: Alternative Amine-Reactive Reagents

The selection of an amine-reactive reagent extends beyond a single compound. Various alternatives are available, each with unique properties that may be advantageous for specific experimental goals. Here, we compare 4-(2,5-Dioxopyrrolidin-1-yl)-3-nitrobenzoic acid with other classes of amine-reactive crosslinkers.

Reagent ClassExampleKey Features & UV-Vis Properties
Chromophoric NHS Ester 4-(2,5-Dioxopyrrolidin-1-yl)-3-nitrobenzoic acid Intrinsic chromophore allows for direct reaction monitoring. Based on 3-nitrobenzoic acid, expected λmax ~215 nm and ~255 nm.
Photoreactive NHS Esters N-Succinimidyl-4-azidobenzoate (SBA)Contains a photo-activatable aryl azide group for UV-light induced crosslinking. The azidobenzoyl group has a characteristic λmax at ~274 nm .[2]
4-Azido-2,3,5,6-tetrafluorobenzoic acid, STP esterA fluorinated aryl azide that can be activated at longer UV wavelengths (~300 nm), minimizing potential damage to biomolecules.[3][4] The core chromophore has a λmax at ~268 nm .[5]
Thiol-Cleavable NHS Esters N-Succinimidyl 3-(2-pyridyldithio)propionate (SPDP)Introduces a disulfide bond, allowing for cleavable crosslinking. Reaction progress can be monitored by the release of pyridine-2-thione, which has a distinct λmax at 343 nm (ε ≈ 8080 M⁻¹cm⁻¹).[6][7][8]
Homobifunctional NHS Esters Disuccinimidyl suberate (DSS) & Bis(sulfosuccinimidyl) suberate (BS3)Primarily used for crosslinking proteins. These reagents do not possess a distinct chromophore for simple spectrophotometric monitoring of the conjugation reaction itself, though the release of NHS/sulfo-NHS can be monitored around 260-280 nm.[9][10][11][12][13][14][15][16][17]
Imidoesters / Triazines 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM)Reacts with amines to form amidine bonds. DMTMM itself does not have a strong characteristic chromophore in the near-UV/Vis range that is typically used for monitoring bioconjugation reactions.[18][19][20][21][22]

Experimental Protocols

Protocol 1: Determination of UV-Vis Absorption Maxima

This protocol outlines the steps to determine the UV-Vis absorption spectrum of a small organic molecule like 4-(2,5-Dioxopyrrolidin-1-yl)-3-nitrobenzoic acid.

Materials:

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Analytical balance

  • Solvent (e.g., ethanol or a suitable buffer)

  • The compound of interest

Procedure:

  • Prepare a Stock Solution: Accurately weigh a small amount of the compound and dissolve it in a known volume of the chosen solvent in a volumetric flask to create a stock solution of known concentration (e.g., 1 mM).

  • Prepare a Dilute Solution: Dilute the stock solution to a concentration that will give an absorbance reading in the optimal range of the spectrophotometer (typically 0.1 - 1.0 AU).

  • Set up the Spectrophotometer:

    • Turn on the spectrophotometer and allow the lamps to warm up as per the manufacturer's instructions.

    • Set the desired wavelength range for the scan (e.g., 200-400 nm).

  • Baseline Correction: Fill a clean quartz cuvette with the solvent used to prepare your sample. This will serve as the blank. Place the cuvette in the reference holder of the spectrophotometer and run a baseline correction.

  • Measure the Sample:

    • Rinse a second quartz cuvette with a small amount of your diluted sample solution, then fill the cuvette with the sample.

    • Place the sample cuvette in the sample holder of the spectrophotometer.

  • Acquire the Spectrum: Initiate the scan. The spectrophotometer will measure the absorbance of your sample across the specified wavelength range.

  • Data Analysis: Identify the wavelength(s) at which the maximum absorbance (λmax) occurs. Use the Beer-Lambert law (A = εcl) to calculate the molar absorptivity (ε) if the concentration (c) and path length (l) are known.

UV_Vis_Protocol cluster_prep Sample Preparation cluster_measurement Spectrophotometer Measurement cluster_analysis Data Analysis A Weigh Compound B Prepare Stock Solution A->B C Prepare Dilute Solution B->C F Measure Sample Absorbance C->F Place in Spectrophotometer D Set Wavelength Range E Run Baseline with Solvent D->E E->F G Identify λmax F->G Obtain Spectrum H Calculate Molar Absorptivity (ε) G->H

Caption: Workflow for determining the UV-Vis absorption spectrum of a compound.

Protocol 2: Monitoring a Protein Labeling Reaction

This protocol provides a general method for monitoring the conjugation of an amine-reactive reagent to a protein using UV-Vis spectroscopy. This example uses an NHS-ester-containing reagent.

Materials:

  • Protein solution in an amine-free buffer (e.g., PBS, pH 7.4)

  • Amine-reactive reagent (e.g., 4-(2,5-Dioxopyrrolidin-1-yl)-3-nitrobenzoic acid) dissolved in a compatible organic solvent (e.g., DMSO)

  • UV-Vis Spectrophotometer

  • Reaction tubes

Procedure:

  • Initial Protein Spectrum: Record the UV-Vis spectrum of the protein solution before the addition of the labeling reagent. This will serve as the baseline.

  • Initiate the Reaction: Add a calculated molar excess of the amine-reactive reagent to the protein solution. Mix gently.

  • Time-Course Monitoring: At regular intervals (e.g., every 15 minutes), take an aliquot of the reaction mixture and record its UV-Vis spectrum.

  • Data Analysis:

    • If using a chromophoric reagent like 4-(2,5-Dioxopyrrolidin-1-yl)-3-nitrobenzoic acid, monitor the increase in absorbance at the λmax of the chromophore as it becomes incorporated into the protein.

    • Alternatively, monitor the release of the NHS or sulfo-NHS byproduct by observing the increase in absorbance around 260-280 nm.[23]

    • For reagents like SPDP, monitor the release of pyridine-2-thione at 343 nm after reacting the conjugated protein with a reducing agent like DTT.[7][8]

  • Reaction Completion: The reaction is considered complete when the absorbance at the monitored wavelength plateaus, indicating that no further conjugation is occurring.

Bioconjugation_Monitoring A Measure Initial Protein Spectrum B Add Amine-Reactive Reagent A->B C Incubate Reaction Mixture B->C D Record UV-Vis Spectrum at Time Intervals C->D D->C Continue Incubation E Analyze Spectral Changes (e.g., increase at λmax) D:e->E:w F Plot Absorbance vs. Time E->F G Determine Reaction Endpoint (Plateau) F->G

Caption: Workflow for monitoring a bioconjugation reaction using UV-Vis spectroscopy.

Conclusion: Making an Informed Choice

The selection of an amine-reactive labeling reagent is a critical decision in bioconjugation. 4-(2,5-Dioxopyrrolidin-1-yl)-3-nitrobenzoic acid offers the distinct advantage of an intrinsic chromophore, allowing for straightforward, real-time monitoring of the conjugation reaction through simple UV-Vis spectroscopy. However, the specific requirements of the experiment, such as the need for cleavability, photoreactivity, or the avoidance of aromatic groups, may necessitate the use of alternative reagents.

By understanding the fundamental principles of their UV-Vis absorption and having robust experimental protocols at hand, researchers can confidently select and utilize the most appropriate amine-reactive crosslinker to achieve their scientific goals. This guide serves as a foundational resource to navigate these choices, ensuring the efficiency and success of your bioconjugation endeavors.

References

  • Agilent. (n.d.). The Basics of UV-Vis Spectrophotometry.
  • Anonymous. (n.d.). Standard operating procedure for a certain type of Ultraviolet-visible Spectrophotometer.
  • Rostro, L. (2012, May). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory.
  • MDPI. (2025, October 10). 2,2,3,3-Tetrafluoropropyl 4-azido-2,3,5,6-Tetrafluorobenzoate. Retrieved from [Link]

  • Avantor. (n.d.). SPDP (N-Succinimidyl-3-(2-pyridyldithio)propionate), Pierce™. Retrieved from [Link]

  • Anonymous. (n.d.). DSS.
  • Anonymous. (n.d.). 3-Nitrobenzoic acid 121-92-6 wiki.
  • Anonymous. (n.d.). STANDARD OPERATING PROCEDURE OF UV VISIBLE SPECTROPHOTOMETER.
  • Chemistry LibreTexts. (2014, August 18). 13.18: The Beer-Lambert Law. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Beer–Lambert law. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-visible spectra of (a) 4-azidobenzoic acid, (b) dextran and (c)... Retrieved from [Link]

  • Taylor & Francis. (2013, January 23). Full article: Hemoglobin–albumin cross-linking with disuccinimidyl suberate (DSS) and/or glutaraldehyde for blood substitutes. Retrieved from [Link]

  • Wikipedia. (n.d.). Disuccinimidyl suberate. Retrieved from [Link]

  • Wikipedia. (n.d.). DMTMM. Retrieved from [Link]

  • Wikipedia. (n.d.). 3-Nitrobenzoic acid. Retrieved from [Link]

  • Luxembourg Bio Technologies. (n.d.). 4-(4,6-Dimethoxy[3][24][25]triazin-2-yl)-4-methyl-morpholinium Chloride (DMTMM): A Valuable Alternative to PyBOP for Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Thermo Fisher Scientific. (n.d.). Pierce Premium Grade SPDP.
  • Wikipedia. (n.d.). Bissulfosuccinimidyl suberate. Retrieved from [Link]

  • ResearchGate. (2025, August 5). 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium Chloride. Retrieved from [Link]

  • Acros Organics. (n.d.). 4-(4,6-Dimethoxy[1.3.5]triazin-2-yl)-4-methylmorpholinium chloride, 97%. Retrieved from [Link]

  • PubChem. (n.d.). N-Succinimidyl 3-(2-pyridyldithio)propionate. Retrieved from [Link]

  • PubChem. (n.d.). 3-Nitrobenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). Disuccinimidyl suberate. Retrieved from [Link]

  • CF Plus Chemicals. (n.d.). Di-(N-succinimidyl) suberate (DSS). Retrieved from [Link]

  • Cepham Life Sciences. (n.d.). DSS (Disuccinimidyl Suberate). Retrieved from [Link]

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Comparative

Elemental Analysis and Comparative Performance of 4-(2,5-Dioxopyrrolidin-1-yl)-3-nitrobenzoic Acid in Bioconjugation

An In-Depth Guide for Researchers In the realm of bioconjugation, the precise chemical modification of proteins and other biomolecules is fundamental to the advancement of therapeutics, diagnostics, and research reagents...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide for Researchers

In the realm of bioconjugation, the precise chemical modification of proteins and other biomolecules is fundamental to the advancement of therapeutics, diagnostics, and research reagents. Amine-reactive crosslinkers are a cornerstone of this discipline, facilitating the covalent linkage of molecules to primary amines present on proteins, such as the side chain of lysine residues and the N-terminus.[1][2] This guide presents a comprehensive analysis of 4-(2,5-Dioxopyrrolidin-1-yl)-3-nitrobenzoic acid , a heterobifunctional crosslinker. We will begin with its elemental composition and extend to a comparative evaluation of its performance against other prevalent amine-reactive agents.

Elemental Analysis of 4-(2,5-Dioxopyrrolidin-1-yl)-3-nitrobenzoic acid

A critical first step in the characterization of any chemical compound is its elemental analysis, which ascertains the percentage composition of each element within the molecule. This is vital for the verification of the identity and purity of a synthesized or procured reagent.

The molecular structure of 4-(2,5-Dioxopyrrolidin-1-yl)-3-nitrobenzoic acid corresponds to the molecular formula C₁₁H₈N₂O₆ .

The elemental composition is calculated using the atomic masses of the constituent elements:

  • Carbon (C): 12.011 u[3][4]

  • Hydrogen (H): 1.008 u[5][6]

  • Nitrogen (N): 14.007 u[7]

  • Oxygen (O): 15.999 u[8][9]

The molecular weight of C₁₁H₈N₂O₆ is determined as follows: (11 * 12.011) + (8 * 1.008) + (2 * 14.007) + (6 * 15.999) = 132.121 + 8.064 + 28.014 + 95.994 = 264.193 g/mol

The percentage composition for each element is detailed below:

ElementAtomic Mass (u)Number of AtomsTotal MassPercentage Composition (%)
Carbon12.01111132.12150.01
Hydrogen1.00888.0643.05
Nitrogen14.007228.01410.60
Oxygen15.999695.99436.34
Total 264.193 100.00

This elemental analysis serves as a benchmark for the characterization of 4-(2,5-Dioxopyrrolidin-1-yl)-3-nitrobenzoic acid. Experimental data from methods such as combustion analysis should align closely with these theoretical values to confirm the compound's identity and purity.

Comparative Analysis of Amine-Reactive Crosslinkers

The utility of 4-(2,5-Dioxopyrrolidin-1-yl)-3-nitrobenzoic acid is realized upon activation of its carboxylic acid group, typically to form an N-hydroxysuccinimide (NHS) ester. This activated form readily reacts with primary amines on biomolecules.[1][10] The nitro group can function as a spectroscopic marker or be chemically altered for subsequent conjugations.

This places the compound within the extensive category of amine-reactive crosslinkers. A thorough comparison requires its evaluation against other commonly employed reagents in this class.

Key Performance Indicators for Comparison:
  • Reactivity and Specificity: The efficiency of the reaction with primary amines in contrast to off-target reactions.

  • Stability: The half-life of the reactive moiety in aqueous solutions, which defines the feasible reaction timeframe.

  • Solubility: The capacity to dissolve in aqueous buffers that are standard for biological samples.

  • Spacer Arm Length and Composition: The distance separating the conjugated molecules and the chemical properties of the linker (e.g., cleavable, non-cleavable, PEGylated).

  • Functionality: Homobifunctional (possessing two identical reactive groups) versus heterobifunctional (possessing two different reactive groups).[11][12]

Comparison with Alternative Amine-Reactive Chemistries

While NHS esters are extensively used, several other functional groups are also capable of targeting primary amines.[1] The selection of a particular reagent is contingent upon the specific application and the characteristics of the molecules to be conjugated.

Reagent ClassReactive GroupBond FormedOptimal pHKey Characteristics & Considerations
NHS Esters N-Hydroxysuccinimide esterAmide7.2 - 9.0Exhibit high reactivity but are prone to hydrolysis, particularly at elevated pH.[1][13]
Imidoesters ImidoesterAmidine8.0 - 10.0Retains the positive charge of the amine, which can be crucial for preserving protein structure and function.[2]
Isothiocyanates IsothiocyanateThiourea9.0 - 10.0Creates a stable thiourea linkage and is commonly used for labeling with fluorescent dyes such as FITC.
Aldehydes AldehydeImine (Schiff base)~7.0The resultant imine is unstable and necessitates a subsequent reduction step (reductive amination) to form a stable secondary amine.[10]
Experimental Workflow: NHS Ester Activation and Protein Conjugation

The protocol below delineates the general procedure for activating 4-(2,5-Dioxopyrrolidin-1-yl)-3-nitrobenzoic acid and conjugating it to a protein.

experimental_workflow cluster_activation Step 1: NHS Ester Activation cluster_conjugation Step 2: Protein Conjugation cluster_purification Step 3: Purification A Dissolve 4-(2,5-Dioxopyrrolidin-1-yl)-3-nitrobenzoic acid in an organic solvent (e.g., DMF, DMSO) B Add NHS and a carbodiimide (e.g., EDC) A->B C Incubate to form the activated NHS ester B->C E Add the activated NHS ester solution to the protein solution C->E Activated Crosslinker D Prepare protein solution in an amine-free buffer (e.g., PBS, pH 7.2-8.0) D->E F Incubate to allow conjugation to primary amines E->F G Remove excess crosslinker and byproducts (e.g., via dialysis, size-exclusion chromatography) F->G H Characterize the conjugate (e.g., via spectroscopy, SDS-PAGE) G->H

Caption: General workflow for protein conjugation using an NHS-activated crosslinker.

Causality in Experimental Choices:

  • Solvent Choice: The selection of a dry, water-miscible organic solvent such as DMF or DMSO for the activation step is imperative, as carbodiimides like EDC are susceptible to hydrolysis.[14]

  • Buffer Selection: The conjugation reaction must be conducted in an amine-free buffer (e.g., PBS) to prevent the buffer from competing with the protein for the NHS ester. Buffers containing primary amines, such as Tris, are to be avoided.[1][13]

  • pH Control: The pH of the conjugation buffer is a critical variable. A pH range of 7.2-8.5 is a standard compromise, balancing the reactivity of the NHS ester with its rate of hydrolysis. A higher pH accelerates both the desired reaction and the competing hydrolysis.[1]

Performance Comparison with a Standard Heterobifunctional Crosslinker: Sulfo-SMCC

For a practical comparison, we will evaluate the hypothetical performance of activated 4-(2,5-Dioxopyrrolidin-1-yl)-3-nitrobenzoic acid against a widely-used heterobifunctional crosslinker, Sulfo-SMCC (Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate).[12][15]

FeatureActivated 4-(2,5-Dioxopyrrolidin-1-yl)-3-nitrobenzoic acidSulfo-SMCCRationale and Field Insights
Reactive Ends NHS ester (amine-reactive), Nitro group (further modification)Sulfo-NHS ester (amine-reactive), Maleimide (thiol-reactive)Sulfo-SMCC is a classic amine-to-thiol crosslinker, ideal for conjugating two distinct biomolecules with different functional groups.[11] The nitrobenzoic acid derivative provides a different type of secondary functionality.
Solubility Moderate (due to hydrophobic aromatic rings)High (due to the sulfonate group)The sulfonate group on Sulfo-SMCC confers excellent water solubility, a significant benefit when working with sensitive proteins that might precipitate in the presence of organic co-solvents.[16]
Spacer Arm Short and rigidLonger, more flexible cyclohexane linkerThe length and flexibility of the spacer arm can impact the activity of the conjugated biomolecules by influencing their relative orientation and proximity.
Primary Application Introduction of a nitroaromatic moiety for detection or further chemical modification.Covalent linkage of an amine-containing molecule to a thiol-containing molecule (e.g., in antibody-drug conjugates).[]The choice between these two crosslinkers is determined by the specific objective of the conjugation.

Logical Relationship of Crosslinker Selection

The decision-making process for choosing an appropriate crosslinker is a crucial element of experimental design.

crosslinker_selection A Define Conjugation Goal B Identify Available Functional Groups on Biomolecules A->B C Homobifunctional or Heterobifunctional? B->C D Select Homobifunctional Crosslinker C->D Same functional groups E Select Heterobifunctional Crosslinker (e.g., Sulfo-SMCC) C->E Different functional groups F Consider Spacer Arm Requirements (Length, Cleavability, Solubility) D->F E->F G Final Crosslinker Selection (e.g., 4-(2,5-Dioxopyrrolidin-1-yl)-3-nitrobenzoic acid derivative) F->G

Caption: Decision tree for selecting a suitable crosslinker for bioconjugation.

Conclusion

4-(2,5-Dioxopyrrolidin-1-yl)-3-nitrobenzoic acid, when activated to its NHS ester form, is a potent tool for bioconjugation. Its elemental analysis provides the essential basis for its characterization. In comparison to other amine-reactive reagents, its utility is distinguished by its unique chemical structure, especially the nitroaromatic ring, which can be leveraged for specific applications. The selection of this reagent over alternatives such as Sulfo-SMCC or other reactive chemistries should be a deliberate decision based on the explicit goals of the conjugation experiment, considering factors like solubility, spacer arm characteristics, and the desired secondary functionality. A profound understanding of the underlying chemical principles and the cause-and-effect relationships between reaction conditions and outcomes is paramount for successful and reproducible bioconjugation.

References

  • Quora. (2023, November 9). What is the mass of hydrogen? Retrieved from [Link]

  • askIITians. (2025, August 26). What is the atomic mass of nitrogen? Retrieved from [Link]

  • Understanding Nitrogen's Atomic Mass: A Deep Dive Into the Building Blocks of Life. (2025, December 31). Retrieved from [Link]

  • the Wolfson Centre for Applied Structural Biology. (n.d.). Protein Cross-linkers handbook and selection guide. Retrieved from [Link]

  • Creative Biolabs. (2025, June 4). Heterobifunctional Crosslinkers. Retrieved from [Link]

  • Quora. (2018, August 18). Why is the atomic mass of carbon written as 12.01 and not 12.00 u? Retrieved from [Link]

  • GitHub Pages. (n.d.). Chemical composition calculations (as you type). Retrieved from [Link]

  • Testbook. (2021, October 5). [Solved] Atomic mass of oxygen is ______. Retrieved from [Link]

  • Testbook. (2025, December 17). [Solved] What is the atomic mass of carbon? Retrieved from [Link]

  • CK-12 Foundation. (n.d.). Flexi answers - What is carbon's atomic mass? Retrieved from [Link]

  • CHN-Tool. (n.d.). Elemental Analysis Calculator: CHN Tool. Retrieved from [Link]

  • University of Sheffield. (n.d.). Elemental Analysis tool. Retrieved from [Link]

  • Chemistry Learner. (n.d.). Nitrogen - N - Chemistry. Retrieved from [Link]

  • G-Biosciences. (2014, July 21). A Guide to Protein Cross Linkers. Retrieved from [Link]

  • Quora. (2019, September 10). What is the mass of a nitrogen atom in kg? Retrieved from [Link]

  • BYJU'S. (n.d.). Atomic Mass of First 30 Elements. Retrieved from [Link]

  • Testbook. (2026, February 18). [Solved] What is the atomic mass of Nitrogen? Retrieved from [Link]

  • Chemistry LibreTexts. (2026, January 27). 2.4: Atomic Mass. Retrieved from [Link]

  • LabXchange. (2022, June 8). Atomic Mass, Atomic Number, and Carbon-12. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Hydrogen - Element information, properties and uses | Periodic Table. Retrieved from [Link]

  • YouTube. (2022, March 5). How to Find the Mass of One Atom of Oxygen (O). Retrieved from [Link]

  • Google Play. (2024, July 24). Elemental Analysis Calculator - Apps on Google Play.
  • RSC Periodic Table. (n.d.). Oxygen - Element information, properties and uses. Retrieved from [Link]

  • Jefferson Lab. (n.d.). #1 - Hydrogen - H. Retrieved from [Link]

  • Physical Measurement Laboratory. (n.d.). Atomic Weights and Isotopic Compositions for Carbon. Retrieved from [Link]

  • CK-12 Foundation. (n.d.). Flexi answers - What is the molar mass of O2? Retrieved from [Link]

  • Google Play. (n.d.). Elemental Analysis Calculator – Applications sur Google Play.
  • Reddit. (2016, August 25). Any good ways to better the yields of EDCI couplings of N-hydroxysuccinimide to carboxylic acids? : r/chemistry. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Nitrobenzoic acid. Retrieved from [Link]

  • Ataman Kimya. (n.d.). NITROBENZOIC ACID. Retrieved from [Link]

  • Google Patents. (2008, March 12). Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis.
  • ResearchGate. (2007). Direct synthesis of p-nitrobenzoic acid and benzoic acids from benzyl ketones and acetophenones using the CAN/HOAc system. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

4-(2,5-Dioxopyrrolidin-1-yl)-3-nitrobenzoic acid proper disposal procedures

The following guide details the proper disposal procedures for 4-(2,5-Dioxopyrrolidin-1-yl)-3-nitrobenzoic acid , a specialized intermediate often used in the synthesis of crosslinkers and drug conjugates. This protocol...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the proper disposal procedures for 4-(2,5-Dioxopyrrolidin-1-yl)-3-nitrobenzoic acid , a specialized intermediate often used in the synthesis of crosslinkers and drug conjugates.

This protocol is designed for researchers and laboratory safety officers . It synthesizes safety data from analogous nitrobenzoic acid derivatives and succinimide compounds to provide a conservative, high-safety standard for handling.[1][2]

Executive Summary: Immediate Action Card

Parameter Directive
Waste Classification Hazardous Chemical Waste (Solid Organic)
Primary Hazards Irritant (Skin/Eye/Respiratory) , Harmful if Swallowed , Combustible
Incompatibilities Strong Bases (exothermic reaction), Strong Oxidizers, Reducing Agents
Disposal Method High-Temperature Incineration via licensed hazardous waste contractor
Immediate Storage Store in a tightly closed container, away from light and moisture.[1][2] Do not mix with alkaline waste.

Chemical Profile & Hazard Identification

Understanding the molecular structure is critical to safe disposal.[1] This compound combines a nitro group and a succinimide ring on a benzoic acid core.[1][2]

  • Chemical Name: 4-(2,5-Dioxopyrrolidin-1-yl)-3-nitrobenzoic acid[1][2]

  • Functional Groups:

    • Nitro Group (-NO₂): Introduces potential thermal instability.[1][2] While mono-nitro aromatic acids are generally stable at room temperature, they can decompose violently if heated under confinement [1, 4].[1][2]

    • Carboxylic Acid (-COOH): Makes the compound acidic (pKa ~3.4 for similar nitrobenzoic acids).[1][2] It will react with bases (e.g., Sodium Hydroxide) to form salts, generating heat [2].[1]

    • Succinimide Ring: Generally stable but can hydrolyze in strong alkaline solutions.[1]

  • Physical State: Pale yellow to off-white solid/powder.[1][2]

Critical Hazard Note: Unlike "NHS esters" (which are reactive electrophiles), this compound is the acid form.[1] However, due to the nitro group, it should be treated as a potential energetic material during disposal, meaning no crushing, grinding, or heating [3].[1]

Step-by-Step Disposal Protocol

A. Solid Waste Disposal (Preferred)

Most laboratory waste of this compound will be in solid form (expired reagent or reaction byproduct).[1]

  • Segregation:

    • Isolate from oxidizers (e.g., nitrates, perchlorates) and bases (e.g., amines, hydroxide solutions).[1]

    • Do not dispose of in the general trash or biohazard bags.[1]

  • Packaging:

    • Primary Container: Place the substance in a screw-top jar (glass or HDPE). If the original container is intact, keep it.

    • Secondary Containment: Place the primary container inside a clear, heavy-duty polyethylene bag (minimum 2 mil thickness).

    • "Double Bagging": If the material is a fine powder, double-bag to prevent dust release upon compaction in the waste drum [4].[1][2]

  • Labeling:

    • Affix a hazardous waste label to the outer bag/container.[1]

    • Chemical Name: Write the full chemical name. Do not use abbreviations/acronyms.

    • Hazard Checkbox: Check "Toxic" and "Irritant".[1]

    • Constituents: List "4-(2,5-Dioxopyrrolidin-1-yl)-3-nitrobenzoic acid".[1][2]

  • Storage for Pickup:

    • Store in a Satellite Accumulation Area (SAA) in a secondary bin labeled "Solid Organic Waste".[1]

B. Liquid Waste (Solutions)

If the compound is dissolved in a solvent (e.g., DMSO, DMF, Methanol):

  • Solvent Compatibility Check:

    • Ensure the solvent stream is compatible.[1] This compound is acidic; adding it to a waste container with high pH (basic) waste can cause heat generation and pressure buildup.[1]

    • Rule of Thumb: Dispose of in the "Organic Solvents - Non-Halogenated" or "Organic Solvents - Halogenated" stream, depending on the solvent used.[1][2]

  • Concentration Limit:

    • If the concentration is high (>10%), consider precipitating the solid by adding water (if water-insoluble) or evaporating the solvent in a fume hood (if permitted by local EHS regulations) to dispose of as solid waste.[1][2] Incineration of solids is safer and more cost-effective. [1][2]

Decision Tree: Disposal Workflow

The following diagram outlines the logical flow for determining the correct disposal path.

DisposalWorkflow Start Waste Generation: 4-(2,5-Dioxopyrrolidin-1-yl)-3-nitrobenzoic acid StateCheck Physical State? Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath Dry Reagent LiquidPath Solution / Dissolved StateCheck->LiquidPath Dissolved Segregation Segregate from BASES and OXIDIZERS SolidPath->Segregation SolventCheck Check Solvent Compatibility LiquidPath->SolventCheck Packaging Double Bag or Screw-top Container Segregation->Packaging Labeling Label: Hazardous Waste (Toxic, Irritant) Packaging->Labeling Final Transfer to EHS/Waste Contractor for Incineration Labeling->Final AcidCheck Is Waste Stream Basic (pH > 8)? SolventCheck->AcidCheck Yes Yes AcidCheck->Yes Risk of Heat No No AcidCheck->No Compatible Neutralize Do NOT Mix. Use Separate Container. Neutralize->Final Combine Combine with Compatible Organic Solvents Combine->Final Yes->Neutralize No->Combine

Figure 1: Operational workflow for segregating and packaging nitrobenzoic acid derivative waste.

Safety & Emergency Response

Personal Protective Equipment (PPE)
  • Respiratory: N95 mask or P100 respirator recommended if handling open powder to prevent inhalation of dust [1].[1]

  • Eyes: Chemical safety goggles (standard safety glasses may not seal against fine dust).[1]

  • Skin: Nitrile rubber gloves (minimum 0.11 mm thickness).[1]

Spill Cleanup Procedure
  • Evacuate: If a large amount (>50g) is spilled and dust is airborne, evacuate the immediate area.[1]

  • PPE Up: Don goggles, gloves, and lab coat.[1]

  • Contain: Cover the spill with a damp paper towel to prevent dust dispersion.[1]

  • Collect: Scoop up the material using a plastic scoop or dustpan.[1] Do not use a vacuum cleaner unless it is explosion-proof, as static electricity can ignite nitro-compound dust clouds [5].[1][2]

  • Clean: Wipe the area with a soap and water solution.[1]

Physicochemical Data for Waste Manifests

Use the following data when filling out waste manifests or contacting your disposal contractor.

PropertyValue / Description
Physical State Solid (Powder)
Solubility Soluble in DMSO, DMF; Poorly soluble in water (acidic pH)
RCRA Code (US) Not specifically listed (P or U list).[1][2][3] Characterize as D001 (Ignitable) if testing confirms, otherwise Hazardous Irritant .[1]
Waste Profile Organic Solid, Acidic, Nitrogen-containing
DOT Shipping Name Not Regulated (unless specific testing deems it Class 4.1).[1][2] Default to: Self-reactive solid type G (exempt) or Chemicals, n.o.s.

References

  • Sigma-Aldrich. (2025).[1][2][4] Safety Data Sheet: 4-Nitrobenzoic acid. Retrieved from

  • PubChem. (2025).[1] 3-Nitrobenzoic acid Safety and Hazards. National Library of Medicine.[1] Retrieved from [1][2]

  • Loba Chemie. (2015).[1] Material Safety Data Sheet: 3-Nitrobenzoic Acid. Retrieved from [1][2]

  • Fisher Scientific. (2010).[1] Safety Data Sheet: 4-Nitrobenzoic acid. Retrieved from [1][2]

  • National Research Council (US). (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(2,5-Dioxopyrrolidin-1-yl)-3-nitrobenzoic acid
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4-(2,5-Dioxopyrrolidin-1-yl)-3-nitrobenzoic acid
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